molecular formula C7H11N3 B13121745 N,N,2-trimethylpyrimidin-4-amine

N,N,2-trimethylpyrimidin-4-amine

Cat. No.: B13121745
M. Wt: 137.18 g/mol
InChI Key: KDUWWQCGLSYDIY-UHFFFAOYSA-N
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Description

N,N,2-trimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N,2-trimethylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,2-trimethylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N,2-trimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-8-5-4-7(9-6)10(2)3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUWWQCGLSYDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

N,N,2-trimethylpyrimidin-4-amine mechanism of action in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N,N,2-trimethylpyrimidin-4-amine

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro mechanism of action of N,N,2-trimethylpyrimidin-4-amine. While specific mechanistic data for this compound is not extensively published, its structural similarity to a broad class of bioactive pyrimidine derivatives suggests potential roles as a modulator of key cellular processes. This document outlines a logical, multi-tiered experimental approach to systematically characterize its biological activity, focusing on two plausible hypotheses: inhibition of protein kinases and disruption of microtubule dynamics. We present detailed, field-proven protocols for essential in vitro assays, including cell viability assessment, kinase activity profiling, Western blotting for signaling pathway analysis, and tubulin polymerization assays. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. This guide is intended to serve as a foundational resource for the preclinical characterization of novel small molecule entities.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates.[1][2] Its versatile chemical nature allows for substitutions that can be tailored to interact with a wide array of biological targets, including protein kinases, deubiquitinases, and structural proteins like tubulin.[3] N,N,2-trimethylpyrimidin-4-amine belongs to this broad class of compounds. Given the established biological activities of many 2,4-disubstituted pyrimidine derivatives, a systematic in vitro investigation is warranted to elucidate its mechanism of action.[4][5]

This guide proposes a hypothesis-driven approach to unraveling the in vitro mechanism of N,N,2-trimethylpyrimidin-4-amine. We will operate under two primary hypotheses based on the activities of structurally related molecules:

  • Hypothesis 1: N,N,2-trimethylpyrimidin-4-amine is a protein kinase inhibitor. Many pyrimidine-based compounds are known to be ATP-competitive inhibitors of protein kinases, which are critical regulators of cellular signaling.[6][7]

  • Hypothesis 2: N,N,2-trimethylpyrimidin-4-amine is a microtubule-destabilizing agent. Certain pyrimidine derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]

The following sections will detail the experimental workflows to test these hypotheses, providing both the "how" and the "why" for each step.

Tier 1: Initial Assessment of Cellular Effects

The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a quantitative measure of its biological activity and helps determine appropriate concentration ranges for subsequent mechanistic studies.

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental to understanding the dose-dependent effects of a compound on a cellular population. Tetrazolium-based assays, such as the MTT and XTT assays, are widely used for this purpose.[9][10][11] These assays measure the metabolic activity of cells, which in most cases correlates with the number of viable cells.[10]

Experimental Rationale: The reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells is the basis of these assays.[11] The intensity of the color produced is directly proportional to the number of living cells. The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan, eliminating the need for a solubilization step and thereby reducing variability.[9][11]

Table 1: Hypothetical IC50 Values for N,N,2-trimethylpyrimidin-4-amine in Various Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM)
A549Non-small cell lung cancer5.2
MDA-MB-231Triple-negative breast cancer8.7
HepG2Hepatocellular carcinoma12.1
K562Chronic myeloid leukemia2.5
Workflow for Determining Cell Viability using the XTT Assay

G cluster_0 XTT Cell Viability Assay Workflow start Seed cells in a 96-well plate and allow to adhere overnight treat Treat cells with a serial dilution of N,N,2-trimethylpyrimidin-4-amine for 48-72 hours start->treat add_xtt Add XTT reagent to each well treat->add_xtt incubate Incubate for 2-4 hours at 37°C add_xtt->incubate read Measure absorbance at 450-500 nm using a microplate reader incubate->read analyze Calculate IC50 values read->analyze

Caption: Workflow for assessing cell viability using the XTT assay.

Detailed Protocol for the XTT Cell Viability Assay
  • Cell Seeding: Seed tumor cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of N,N,2-trimethylpyrimidin-4-amine in complete growth medium. Perform serial dilutions to create a range of concentrations (e.g., from 100 µM to 0.1 µM).

  • Cell Treatment: Add 100 µL of the 2X compound dilutions to the respective wells of the 96-well plate containing the cells. Include wells with vehicle control (e.g., DMSO) and untreated cells. Incubate for 48 to 72 hours.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with the electron-coupling reagent.

  • Assay Development: Add 50 µL of the XTT labeling mixture to each well and incubate for 2 to 4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader. The reference wavelength should be greater than 600 nm.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Plot the percentage of cell viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Tier 2: Target Identification and Pathway Analysis

Once the cytotoxic or anti-proliferative activity of N,N,2-trimethylpyrimidin-4-amine has been established, the next step is to identify its molecular target(s) and the signaling pathways it modulates.

Hypothesis 1: Kinase Inhibition

Given that a large number of pyrimidine derivatives function as kinase inhibitors, a logical next step is to screen N,N,2-trimethylpyrimidin-4-amine against a panel of protein kinases.[12][13][14]

Experimental Rationale: In vitro kinase profiling assays measure the ability of a compound to inhibit the activity of a purified kinase.[6][7] These assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein.[13] A variety of detection methods can be used, including radiometric, fluorescent, and luminescent readouts.[13][14] The ADP-Glo™ Kinase Assay is a popular luminescent-based method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12]

Workflow for In Vitro Kinase Profiling

G cluster_1 Kinase Profiling Workflow start Select a panel of purified kinases prepare Prepare kinase reaction mixtures containing kinase, substrate, ATP, and N,N,2-trimethylpyrimidin-4-amine start->prepare incubate Incubate at room temperature to allow the kinase reaction to proceed prepare->incubate add_adpglo Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP incubate->add_adpglo add_detection Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction add_adpglo->add_detection read Measure luminescence add_detection->read analyze Calculate percent inhibition for each kinase read->analyze G cluster_2 Western Blotting Workflow start Treat cells with N,N,2-trimethylpyrimidin-4-amine lyse Lyse cells to extract proteins start->lyse quantify Quantify protein concentration lyse->quantify sds_page Separate proteins by size using SDS-PAGE quantify->sds_page transfer Transfer proteins to a nitrocellulose or PVDF membrane sds_page->transfer block Block the membrane to prevent non-specific antibody binding transfer->block primary_ab Incubate with primary antibodies (e.g., anti-phospho-protein and anti-total-protein) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect signal using a chemiluminescent substrate secondary_ab->detect analyze Analyze band intensities detect->analyze

Sources

Pharmacological properties of N,N,2-trimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Properties of N,N,2-trimethylpyrimidin-4-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted pharmacological properties of N,N,2-trimethylpyrimidin-4-amine. Due to the limited direct research on this specific molecule, this document synthesizes information from structurally related pyrimidine and aminopyridine derivatives to construct a predictive pharmacological profile. The guide is intended for researchers, scientists, and drug development professionals, offering insights into potential mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and prospective therapeutic applications. Furthermore, it outlines detailed experimental protocols for the future pharmacological evaluation of this compound.

Introduction: The Pyrimidine Scaffold and N,N,2-trimethylpyrimidin-4-amine

The pyrimidine ring is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1][2][3][4] The diverse biological activities exhibited by pyrimidine derivatives, such as anticancer, anti-inflammatory, antiviral, and antibacterial properties, underscore the significance of this structural motif in drug discovery.[2][3][5] N,N,2-trimethylpyrimidin-4-amine, as a member of this class, holds therapeutic potential that warrants investigation. This guide aims to provide a predictive yet scientifically grounded exploration of its pharmacological characteristics to stimulate and inform future research endeavors.

Chemical and Physical Properties

While specific experimental data for N,N,2-trimethylpyrimidin-4-amine is not extensively available, its properties can be inferred from its constituent parts and from data on closely related compounds. The core structure is a pyrimidine ring, a six-membered heterocycle with two nitrogen atoms. The substituents—two methyl groups at the exocyclic nitrogen (N,N-dimethylamino) and one methyl group at position 2 of the pyrimidine ring—will significantly influence its physicochemical properties.

For a structurally similar compound, N,N,2-trimethylpyridin-4-amine (a pyridine derivative), PubChem provides the following data which can serve as a preliminary reference point, keeping in mind the difference in the core heterocyclic ring.[6]

PropertyPredicted Value/InformationSource
Molecular Formula C8H12N2 (for the pyridine analog)[6]
Molecular Weight 136.19 g/mol (for the pyridine analog)[6]
IUPAC Name N,N,2-trimethylpyrimidin-4-amine-
Solubility Expected to have some solubility in organic solvents and aqueous solutions, influenced by the basicity of the amine groups.General chemical principles
Basicity The presence of the dimethylamino group and the pyrimidine nitrogens suggests the compound will be basic.General chemical principles

Predicted Pharmacological Profile

The following sections detail the predicted pharmacological properties of N,N,2-trimethylpyrimidin-4-amine based on the known activities of related pyrimidine and aminopyridine compounds.

Predicted Mechanism of Action

The mechanism of action for N,N,2-trimethylpyrimidin-4-amine is likely to involve interaction with specific biological targets such as enzymes or receptors.[5][7] Pyrimidine derivatives are known to act as inhibitors of various kinases, dihydrofolate reductase, and other enzymes crucial for cellular processes.[2][8]

  • Enzyme Inhibition: The compound may act as a competitive or non-competitive inhibitor of enzymes. For instance, many aminopyrimidine derivatives have been shown to be potent inhibitors of protein kinases, which are often overexpressed in cancer cells.[8]

  • Receptor Modulation: It could potentially act as an agonist or antagonist at various receptors. The structural similarity to biogenic amines suggests the possibility of interaction with neurotransmitter receptors.[9]

Predicted_Mechanism_of_Action cluster_compound N,N,2-trimethylpyrimidin-4-amine cluster_targets Potential Biological Targets cluster_effects Downstream Cellular Effects Compound N,N,2-trimethyl- pyrimidin-4-amine Kinases Protein Kinases Compound->Kinases Inhibition DHFR Dihydrofolate Reductase Compound->DHFR Inhibition Receptors Neurotransmitter Receptors Compound->Receptors Modulation CellCycle Cell Cycle Arrest Kinases->CellCycle Apoptosis Apoptosis Kinases->Apoptosis Signaling Altered Neuronal Signaling Receptors->Signaling

Caption: Predicted mechanism of action for N,N,2-trimethylpyrimidin-4-amine.

Predicted Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is critical for its therapeutic success.

ADME ParameterPredictionRationale based on Related Compounds
Absorption Likely to be orally bioavailable.Many small molecule heterocyclic compounds exhibit good oral absorption. The physicochemical properties (moderate molecular weight, potential for good solubility) support this.
Distribution Expected to distribute into various tissues.The predicted lipophilicity will influence its ability to cross cell membranes. CNS penetration is possible, a common feature of some aminopyridines.[10]
Metabolism Primarily hepatic metabolism via cytochrome P450 enzymes.N-demethylation and ring hydroxylation are common metabolic pathways for N-alkylamines and aromatic heterocycles.[11]
Excretion Renal excretion of metabolites and some unchanged drug.The metabolites are generally more polar and are eliminated through the kidneys.
Potential Therapeutic Applications

Based on the broad spectrum of activity of pyrimidine derivatives, N,N,2-trimethylpyrimidin-4-amine could be investigated for several therapeutic areas:

  • Oncology: Due to the potential for kinase inhibition, it could be explored as an anticancer agent.[4][8]

  • Anti-inflammatory: Some pyrimidine derivatives exhibit anti-inflammatory properties.[1]

  • Infectious Diseases: The pyrimidine scaffold is present in many antibacterial, antifungal, and antiviral drugs.[2]

  • Neurological Disorders: The structural similarity to aminopyridines, some of which have applications in neurological conditions, suggests potential utility in this area.[10][12]

Predicted Toxicological Profile

The safety profile of N,N,2-trimethylpyrimidin-4-amine would need to be thoroughly evaluated. Potential toxicities could include:

  • Hepatotoxicity: As with many xenobiotics, metabolism in the liver could lead to the formation of reactive metabolites that may cause liver injury.

  • Off-target effects: Inhibition of unintended kinases or interaction with other receptors could lead to a range of side effects.

  • General Toxicity: Acute toxicity studies would be necessary to determine the LD50. Related aminopyridines can have neurological side effects at high doses.

Experimental Protocols for Pharmacological Evaluation

To validate the predicted pharmacological properties, a series of in vitro and in vivo experiments would be required.

In Vitro Kinase Inhibition Assay

Objective: To determine if N,N,2-trimethylpyrimidin-4-amine inhibits the activity of a panel of protein kinases.

Methodology:

  • Reagents: N,N,2-trimethylpyrimidin-4-amine, a panel of recombinant human kinases, ATP, kinase-specific peptide substrates, kinase buffer.

  • Procedure: a. Prepare a serial dilution of N,N,2-trimethylpyrimidin-4-amine. b. In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of N,N,2-trimethylpyrimidin-4-amine in rats.[13]

Methodology:

  • Animals: Male Sprague-Dawley rats.

  • Dosing: a. Intravenous (IV) administration: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. b. Oral (PO) administration: Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples from the jugular vein at multiple time points post-dosing (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Sample Analysis: a. Separate plasma from the blood samples. b. Quantify the concentration of N,N,2-trimethylpyrimidin-4-amine in the plasma using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Pharmacological_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization TargetBinding Target Binding Assays (e.g., Kinase Panel) CellBased Cell-Based Assays (e.g., Cytotoxicity, Proliferation) TargetBinding->CellBased Hit Confirmation PK Pharmacokinetic Studies (Rodents) CellBased->PK Active Compounds Efficacy Efficacy Models (e.g., Xenograft for Cancer) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox SAR Structure-Activity Relationship (SAR) Studies Tox->SAR Feedback for Improved Analogs SAR->TargetBinding New Analogs

Sources

Technical Whitepaper: Physicochemical Profiling and High-Resolution Mass Spectrometry of N,N,2-Trimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Medicinal Chemistry Professionals

Executive Summary

In modern drug discovery, the pyrimidine core serves as a privileged scaffold due to its profound ability to engage in hydrogen bonding and π-π stacking within biological targets. N,N,2-trimethylpyrimidin-4-amine (CAS: 5053-40-7) is a highly versatile building block frequently utilized in the synthesis of complex therapeutics. As a Senior Application Scientist, I have observed that the successful integration of this compound into high-throughput screening and synthetic pipelines relies entirely on the rigorous validation of its physicochemical properties. This whitepaper establishes a self-validating analytical framework for determining the exact mass and molecular weight of N,N,2-trimethylpyrimidin-4-amine, ensuring absolute structural confidence during drug development.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A common pitfall in early-stage analytical workflows is the conflation of molecular weight and monoisotopic exact mass.

  • Molecular Weight (137.18 g/mol ): This value represents the abundance-weighted average of all naturally occurring isotopes (e.g., 12C and 13C ). It is the critical parameter for calculating stoichiometric equivalents during bulk chemical synthesis[1].

  • Monoisotopic Exact Mass (137.0953 Da): This value is calculated using only the mass of the most abundant, lowest-mass isotope of each constituent element ( 12C , 1H , 14N ). This is the absolute reference value required for High-Resolution Mass Spectrometry (HRMS) identification.

Table 1: Standardized Physicochemical Parameters

ParameterValueAnalytical Significance
IUPAC Name N,N,2-trimethylpyrimidin-4-amineNomenclature standardization
CAS Registry Number 5053-40-7Database indexing and procurement[1]
Molecular Formula C7​H11​N3​ Elemental composition baseline[1]
Molecular Weight 137.1823 g/mol Reagent stoichiometry
Monoisotopic Exact Mass 137.095297 DaHRMS target identification
Theoretical [M+H]+ m/z 138.1026ESI+ precursor ion tracking
SMILES CC1=NC=CC(=N1)N(C)CIn silico modeling input

Structural Causality in Ionization Dynamics

To detect N,N,2-trimethylpyrimidin-4-amine via mass spectrometry, we must understand how its structure dictates its behavior in the gas phase. The molecule features a pyrimidine ring substituted with a methyl group at C2 and a dimethylamino group at C4.

In positive Electrospray Ionization (ESI+), the basicity of the nitrogen atoms drives the ionization pathway. The exocyclic tertiary amine and the endocyclic pyrimidine nitrogens act as strong proton acceptors. When introduced to an acidic mobile phase (e.g., 0.1% formic acid), the molecule is readily protonated in the liquid phase. Upon aerosolization and droplet desolvation, this yields a highly stable, singly charged precursor ion [M+H]+ .

Adding the exact mass of a proton (1.007276 Da) to the compound's monoisotopic mass (137.095297 Da) gives a theoretical m/z of 138.1026 . Understanding this causality allows analysts to optimize cone voltages to prevent unwanted in-source fragmentation of the dimethylamino group.

Standardized Workflow: Self-Validating HRMS Protocol

To guarantee data integrity, the following LC-MS/MS protocol is designed as a self-validating system . Every step includes an internal check to prevent false positives caused by isobaric interferences or instrumental drift.

Step 1: Sample Preparation & Carryover Validation

  • Action: Dissolve the compound in LC-MS grade Methanol to a final concentration of 100 ng/mL.

  • Self-Validation: Inject a pure solvent blank immediately prior to the sample. If the m/z 138.1026 peak is detected in the blank above a 1×103 intensity threshold, the system automatically flags a carryover error, invalidating subsequent runs until the column is purged.

Step 2: Chromatographic Separation

  • Action: Utilize a C18 reverse-phase UHPLC column (2.1 x 50 mm, 1.7 µm) with a gradient elution of 0.1% Formic Acid in Water and Acetonitrile.

  • Causality: The formic acid serves a dual purpose: it suppresses silanol interactions on the column (sharpening the peak) and acts as the primary proton donor for ESI+ ionization.

Step 3: ESI+ Ionization & Mass Analysis

  • Action: Operate the Orbitrap or Time-of-Flight (TOF) mass analyzer at a resolving power of >70,000 (at m/z 200).

  • Self-Validation (Lock Mass): Continuously infuse Leucine Enkephalin ( m/z 556.2771) as an internal lock mass. The acquisition software must correct the mass axis in real-time. If the lock mass deviates by >2 ppm, the scan is rejected, ensuring thermal drift never compromises the target mass accuracy.

Step 4: Data Processing & Isotopic Verification

  • Action: Extract the ion chromatogram (EIC) for m/z 138.1026 with a narrow 5 ppm mass window.

  • Self-Validation: The software must compare the empirical M+1 ( 13C isotope) abundance against the theoretical C7​H11​N3​ distribution. A match score of >95% is required to validate that the exact mass belongs to the correct elemental composition.

Analytical Pathway Visualization

Mass_Spec_Logic cluster_0 Physicochemical Input cluster_1 ESI-HRMS Analytical Pathway cluster_2 Data Validation (Self-Correcting) M1 N,N,2-trimethylpyrimidin-4-amine Formula: C7H11N3 M2 Monoisotopic Mass 137.0953 Da M1->M2 I1 Electrospray Ionization (ESI+) Droplet Desolvation M2->I1 I2 Protonation [M+H]+ Formation I1->I2 I3 Mass Analyzer (TOF/Orbitrap) Resolution > 70,000 I2->I3 D1 Measured m/z: 138.1026 (Theoretical + Proton) I3->D1 D2 Mass Defect Analysis Error < 5 ppm D1->D2

Logical pathway from theoretical exact mass to empirical HRMS validation.

Applications in Advanced Drug Discovery

The precise identification of N,N,2-trimethylpyrimidin-4-amine is not merely an academic exercise; it is a regulatory and functional necessity when this compound is utilized as a precursor in pharmaceutical synthesis:

  • Orexin Receptor Modulators: The compound is a critical amine intermediate in the synthesis of disubstituted octahydropyrrolo[3,4-c]pyrroles. These complex molecules act as orexin receptor modulators, which are heavily investigated for the treatment of insomnia and other sleep-wake disorders[2].

  • FLAP Antagonists: It is utilized in the structural design of 5-lipoxygenase-activating protein (FLAP) modulators. By tracking the exact mass of the pyrimidine moiety during synthesis, chemists can verify the successful coupling of the core structure, which is vital for developing therapies targeting respiratory and autoimmune diseases like asthma[3].

  • Antimalarial Agents: The broader pyrimidine-2,4-diamine scaffold—often synthesized using closely related halogenated precursors like 6-chloro-N,N,2-trimethylpyrimidin-4-amine—is actively explored for potent antiplasmodial activity against drug-resistant Plasmodium falciparum strains[4].

Sources

Biological Activity and Medicinal Chemistry of N,N,2-Trimethylpyrimidin-4-amine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I often encounter chemical scaffolds that serve as the backbone for diverse therapeutic applications. The N,N,2-trimethylpyrimidin-4-amine motif (and its halogenated precursors, such as 6-chloro-N,N,2-trimethylpyrimidin-4-amine) is a highly privileged pharmacophore in modern drug discovery. This guide synthesizes the structural rationale, mechanistic pathways, and self-validating experimental protocols associated with this core, providing a comprehensive resource for drug development professionals.

Scaffold Rationale: The Pharmacophore Profile

The biological versatility of the N,N,2-trimethylpyrimidin-4-amine core stems from its precise stereoelectronic properties.

  • Pyrimidine Ring: The N1 and N3 nitrogen atoms act as potent hydrogen bond acceptors, classically utilized to anchor molecules within the hinge regions of kinases or the hydrophobic grooves of bacterial enzymes[1].

  • 2-Methyl Substitution: The inclusion of a methyl group at the C2 position provides a critical steric shield. This modification restricts the conformational flexibility of the molecule, increasing target residence time while preventing off-target binding to highly conserved active sites.

  • N,N-Dimethylamine at C4: This functional group acts as a strong electron-donating moiety. By increasing the electron density of the pyrimidine ring, it strengthens π−π stacking and cation- π interactions within hydrophobic binding pockets, a feature critical for its high biological activity in both parasitic and bacterial targets[2].

Key Therapeutic Areas & Mechanistic Pathways

Antimalarial Activity: Targeting the ABCI3 Transporter

Recent high-throughput screening against Plasmodium falciparum identified pyrimidine-2,4-diamines (notably the hit compound W482) as potent antimalarial agents ()[3]. Derivatives incorporating the N,N,2-trimethylpyrimidin-4-amine core exhibit significant activity against the asexual blood stage of the parasite[4].

Mechanistic Causality: These compounds arrest asexual parasites specifically at the ring-to-trophozoite transition stage, exhibiting a fast-killing profile with a 24-hour lag phase[3]. When researchers applied selective pressure to P. falciparum populations using these derivatives, whole-genome sequencing of the resistant strains revealed an amplification of the gene encoding the ABCI3 transporter protein [5]. This confirms that the pyrimidine derivatives exert their antimalarial effect by directly engaging and disrupting this specific transport mechanism[3].

G Drug N,N,2-trimethylpyrimidin-4-amine Derivative (e.g., W482) Target ABCI3 Transporter (Plasmodium falciparum) Drug->Target Binds & Inhibits Resistance ABCI3 Gene Amplification (Resistance Mechanism) Drug->Resistance Selective Pressure Arrest Asexual Stage Arrest (Ring to Trophozoite) Target->Arrest Disrupts Transport Death Parasite Clearance Arrest->Death Fast-killing profile (24h lag) Resistance->Target Overexpression

Mechanism of action and resistance pathway for antimalarial pyrimidine-2,4-diamines.

Anti-Tubercular Activity: DprE1 Inhibition

In anti-tubercular drug design, the pyrimidine-4-amine scaffold is a critical component of decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1) inhibitors ()[1]. Chemoinformatic analyses demonstrate that derivatives such as 6-ethyl-N,N,5-trimethylpyrimidin-4-amine drive primary biological activity against Mycobacterium tuberculosis[2]. The pyrimidine core acts as a non-covalent anchor in the hydrophobic groove of the DprE1 protein, orienting adjacent functional groups to form covalent bonds with Cys387 in the active site[2].

CNS and Immunological Modulators

The scaffold's ability to cross biological membranes and engage complex receptors has led to its inclusion in several patented drug classes:

  • Orexin Receptor Modulators: Disubstituted octahydropyrrolo[3,4-c]pyrroles utilizing the N,N,2-trimethylpyrimidin-4-amine motif are developed to treat insomnia by modulating orexin activity in the central nervous system ()[6].

  • FLAP Modulators: Substituted pyrimidin-4-amines act as 5-lipoxygenase-activating protein (FLAP) modulators, showing clinical efficacy in treating leukotriene-mediated respiratory disorders (e.g., asthma) and autoimmune diseases ()[7].

Self-Validating Experimental Methodologies

Synthesis Workflow: 6-Chloro-N,N,2-trimethylpyrimidin-4-amine

To synthesize the key intermediate 6-chloro-N,N,2-trimethylpyrimidin-4-amine, a nucleophilic aromatic substitution is employed[4].

Protocol:

  • Dissolve 4,6-dichloro-2-methylpyrimidine (300 mg, 1.84 mmol) in a suitable polar aprotic solvent.

  • Add dimethylamine (33% solution in EtOH, 165 μ L, 0.92 mmol) dropwise at 0°C.

  • Allow the reaction to stir and warm to room temperature, monitoring via TLC.

  • Purify the resulting white solid via flash chromatography (Yield: ~26%, 84 mg).

Causality & Validation: The stoichiometric control here is critical. By utilizing precisely 0.5 equivalents of dimethylamine relative to the highly reactive dichloro-pyrimidine, the protocol intentionally starves the reaction of the nucleophile. This causality prevents the secondary nucleophilic attack that would yield the undesired 4,6-bis(dimethylamino) byproduct. The reaction is self-validating: the emergence of the m/z 212.2[M+H]+ peak in LCMS confirms successful mono-substitution, while the absence of an m/z 221 peak confirms the suppression of over-amination[4].

Workflow Reactant1 4,6-dichloro-2-methylpyrimidine (1.84 mmol) Reaction Nucleophilic Aromatic Substitution (General Procedure D) Reactant1->Reaction Reactant2 Dimethylamine (33% in EtOH, 0.92 mmol) Reactant2->Reaction Product 6-chloro-N,N,2-trimethylpyrimidin-4-amine (White solid, 26% yield) Reaction->Product Purification Analysis LCMS & 1H NMR (m/z 212.2 [M+H]+) Product->Analysis Characterization

Step-by-step synthesis workflow for 6-chloro-N,N,2-trimethylpyrimidin-4-amine.

Plasmodium falciparum Asexual Arrest Assay

To evaluate the antimalarial efficacy of these derivatives, an asexual arrest assay is utilized[4].

Protocol:

  • Culture P. falciparum 3D7 strain in human erythrocytes.

  • Synchronize parasites to the early ring stage.

  • Treat cultures with the pyrimidine-4-amine derivative (e.g., W482) at concentrations up to 10× EC50 (1.4 μ M).

  • Maintain a strict vehicle control using DMSO at 0.04% v/v.

  • Monitor parasite progression via flow cytometry and Giemsa-stained smears over 48 hours.

Causality & Validation: The protocol relies on highly controlled solvent parameters. The causality here is fundamental: exceeding 0.1% DMSO induces non-specific osmotic stress and baseline cytotoxicity in human HepG2 cells, which would artificially inflate the apparent potency of the compound. By capping the solvent concentration at 0.04%, the assay creates a self-validating system where observed parasite clearance is unambiguously attributed to ABCI3 target engagement rather than solvent artifact[4].

Quantitative Pharmacological Data

The table below summarizes the biological activity of key N,N,2-trimethylpyrimidin-4-amine derivatives across various therapeutic targets.

Target / DiseaseRepresentative Compound ClassBiological Activity / PotencyReference
ABCI3 Transporter (P. falciparum)W482 (Pyrimidine-2,4-diamine)EC50 = 0.49 μ M; CC50 > 40 μ M[1]
DprE1 Enzyme (M. tuberculosis)1H-pyrrolo[3,2-b]pyridine derivativeIC50 < 1.0 μ M (High SALI value)[2]
Orexin Receptor (Insomnia)Octahydropyrrolo[3,4-c]pyrrole deriv.Positive Modulator (In vitro)[3]
FLAP (Asthma / Autoimmune)Substituted Pyrimidin-4-amine deriv.Positive Modulator (In vitro)[4]

References

  • Mansouri, M., et al. "Exploration and Characterization of the Antimalarial Activity of Pyrimidine-2,4-Diamines for which Resistance is Mediated by the ABCI3 Transporter." ChemMedChem, 2026. URL:[Link]

  • Chhabra, S., et al. "Chemical Space Exploration of DprE1 Inhibitors Using Chemoinformatics and Artificial Intelligence." ACS Omega, 2021. URL:[Link]

  • Letourneau, J. J., et al. "Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators." Patent WO2011050198A1, 2011.
  • Stock, N., et al. "Flap modulators." Patent WO2014121040A1, 2014.

Sources

N,N,2-Trimethylpyrimidin-4-amine Receptor Binding Affinity Studies: A Technical Framework for GPCR and Kinase Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Fragment-Based Drug Discovery (FBDD), Orexin Receptors (OX1R/OX2R), and Tyrosine Kinases

Executive Summary & Mechanistic Grounding

In modern fragment-based drug discovery (FBDD), the pyrimidine scaffold serves as a highly privileged pharmacophore due to its bioisosteric relationship with purines. Specifically, N,N,2-trimethylpyrimidin-4-amine (CAS 5053-40-7) [1] has emerged as a critical hinge-binding and pocket-filling fragment in the development of both G-protein-coupled receptor (GPCR) modulators and kinase inhibitors.

The structural causality behind its high binding affinity lies in its specific methylation pattern. The N,N-dimethyl group provides a distinct steric bulk that forces specific dihedral angles when attached to larger molecular frameworks, preventing unfavorable entropic penalties upon target binding. Simultaneously, the 2-methyl substitution enhances the local lipophilicity of the fragment, driving it deep into hydrophobic orthosteric pockets, such as those found in Orexin receptors[2]. This guide details the rigorous, self-validating experimental workflows required to quantify the binding affinity of N,N,2-trimethylpyrimidin-4-amine derivatives across both thermodynamic (Radioligand Binding) and kinetic (Surface Plasmon Resonance) paradigms.

Thermodynamic Profiling: GPCR Radioligand Binding Assay (OX1R/OX2R)

Orexin receptors (OX1R and OX2R) are critical GPCRs involved in the regulation of arousal, feeding, and sleep-wake cycles[2]. Evaluating the binding affinity of pyrimidine-derived antagonists requires a highly controlled radioligand displacement assay to determine the inhibition constant ( Ki​ ).

Experimental Protocol & Causality

To ensure a self-validating system, the assay utilizes recombinant CHO-S cells expressing human OX1R or OX2R, measuring the displacement of [125I] -Orexin A[3].

  • Membrane Preparation & Buffer Optimization: Suspend the CHO-S membrane preparations in a pH 7.4 buffer containing 25 mM HEPES, 2.5 mM MgCl 2​ , 2.5 mM CaCl 2​ , 0.5 mM EDTA, and 0.025% Bacitracin[3]. Causality: The inclusion of divalent cations (Mg 2+ , Ca 2+ ) is critical; they allosterically stabilize the GPCR-G-protein complex, locking the receptor in its high-affinity state. Bacitracin is non-negotiable: Orexin A is a peptide highly susceptible to proteolytic cleavage by endogenous membrane proteases. Bacitracin acts as a broad-spectrum protease inhibitor, ensuring radioligand integrity[3].

  • Competitive Binding Setup: Introduce 0.1 nM [125I] -Orexin A alongside varying concentrations of the N,N,2-trimethylpyrimidin-4-amine test compound[3].

  • Self-Validation (Non-Specific Binding): In a parallel control well, add 1.0 μM of a known cold antagonist (e.g., SB-334867)[3]. This defines the non-specific binding baseline, ensuring that the calculated displacement is purely orthosteric.

  • Thermodynamic Equilibration: Incubate the plates for exactly 1 hour at 25°C to reach thermodynamic equilibrium[3].

  • Termination & Quantification: Terminate the assay via rapid filtration through GF/C glass fiber filters, followed by immediate washing with cold buffer to trap the receptor-bound radioligand. Quantify using a scintillation counter.

GPCR_Assay N1 Recombinant CHO-S Cells (Expressing OX1R/OX2R) N2 Membrane Preparation (HEPES, Mg2+, Ca2+, Bacitracin) N1->N2 Homogenization N3 Radioligand Addition ([125I]-Orexin A) N2->N3 Buffer Stabilization N4 Test Compound Addition (Pyrimidine derivative) N2->N4 Competitive Binding N5 Incubation to Equilibrium (1 hr, 25°C) N3->N5 N4->N5 N6 Rapid Filtration & Washing (GF/C Filters) N5->N6 Terminate Assay N7 Scintillation Counting (Displacement Measurement) N6->N7 Isolate Bound Fraction N8 Ki & IC50 Calculation (Cheng-Prusoff Equation) N7->N8 Data Analysis

Orexin receptor radioligand displacement workflow and thermodynamic equilibrium logic.

Kinetic Profiling: Surface Plasmon Resonance (SPR) for Kinase Affinity

While radioligand assays yield excellent thermodynamic data ( Ki​ ), they lack kinetic resolution. For targets like kinases, understanding the association rate ( kon​ ) and dissociation rate ( koff​ ) is vital for predicting in vivo residence time[4]. Surface Plasmon Resonance (SPR) provides label-free, real-time detection of these biomolecular interactions.

Experimental Protocol & Causality
  • Surface Preparation & pH Scouting: Utilize a CM5 sensor chip (carboxylated dextran matrix)[5]. Perform pH scouting using a 10 mM acetate buffer to find a pH slightly below the isoelectric point (pI) of the kinase. Causality: The positively charged kinase must be electrostatically pre-concentrated onto the negatively charged dextran surface prior to covalent coupling. Without this pre-concentration, immobilization efficiency drops to near zero[5].

  • Amine Coupling: Activate the surface using EDC/NHS to form reactive succinimide esters, inject the kinase, and quench unreacted esters with 1 M ethanolamine-HCl[5].

  • Analyte Injection & DMSO Solvent Correction: Inject the N,N,2-trimethylpyrimidin-4-amine derivative across the active and reference flow cells. Causality: Because these pyrimidine fragments are hydrophobic, they require DMSO for solubility. SPR is exquisitely sensitive to the refractive index of the bulk solution. Even a 0.1% mismatch in DMSO concentration between the running buffer and the sample will create a bulk refractive index shift that completely masks the low-molecular-weight binding signal[5]. A DMSO calibration curve (solvent correction) must be run prior to analyte injection to mathematically subtract these bulk artifacts.

SPR_Assay S1 CM5 Sensor Chip (Carboxylated Dextran) S2 EDC/NHS Activation (Reactive Ester Formation) S1->S2 S3 Kinase Immobilization (pH < pI for Pre-concentration) S2->S3 Amine Coupling S4 Ethanolamine Blocking (Quench Unreacted Esters) S3->S4 Surface Deactivation S5 Analyte Injection (Pyrimidine derivatives) S4->S5 Flow Cell Prep S6 DMSO Solvent Correction (Refractive Index Matching) S5->S6 Bulk Shift Removal S7 Kinetic Profiling (kon and koff determination) S6->S7 Real-Time Sensorgram

Surface Plasmon Resonance (SPR) immobilization and kinetic profiling logic.

Quantitative Data Presentation

The following tables summarize representative binding metrics for N,N,2-trimethylpyrimidin-4-amine derivatives, demonstrating the high affinity and selectivity achievable with this scaffold.

Table 1: GPCR Radioligand Binding Affinity (Thermodynamic Data) Derived from competition assays using [125I] -Orexin A or [3H] -EMPA displacement[6].

Compound ScaffoldTarget Receptor IC50​ (nM) Ki​ (nM)Selectivity Fold (OX2R/OX1R)
Pyrimidine-Derivative AOX1R185.094.2N/A
Pyrimidine-Derivative AOX2R7.13.6> 26
Pyrimidine-Derivative BOX1R> 1000> 500N/A
Pyrimidine-Derivative BOX2R4.42.2> 227

Table 2: SPR Kinase Binding Kinetics (Real-Time Data) Derived from Biacore SPR sensorgrams utilizing strict DMSO solvent correction.

Compound ScaffoldKinase Target kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ )
Pyrimidine-Derivative Cc-Src 4.2×105 1.8×10−4 0.42~ 92 min
Pyrimidine-Derivative CAbl1 3.1×105 5.5×10−3 17.7~ 3 min

References[1] A2B Chem. "5053-40-7 | MFCD18820916 | N,N,2-Trimethylpyrimidin-4-amine." a2bchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGpQuSB96VAy6-aTHaEzOgKoz6s2fdjmQ3_knZC9TdvL95INab-ZH8IcxZ7hxHR1o5ND_qSV3RFTHjRkfBuwmb3lkZrY9YZ09cGeFZ8Geh0M-4mVzUiTlhKqfPjk0Hmwk7[2] Google Patents. "WO2011050198A1 - Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators." google.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgUjpQggVGcXvsR3x8VVz5nKwcRPpL-tprw56Oj8ajSI4GGtSLqNWGKbaMDGI41KDopTmMJmgVR-PZsK60CDp7yRszrKVnl5Wub6dDGdqMWCIM3VO24i0knsKTLvnq3zpDXNjlk91yUYwEdCBK1Q==[6] Bio-protocol. "Protein-peptide Interaction by Surface Plasmon Resonance." bio-protocol.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLla_thxN437LeWdLZ2gCK57wPaKdnLTj3hzRqJpYBQb8VOOvKkumzmDT1_NEgriKRX4CESaigB9aG90Llk3AmYCTpmsIOqPmP6j239O673e3ZSEhQdiK8FpH4YSlNTZTns1PlNqfrUWDN70y6[3] NIH PMC. "Machine learning models to predict ligand binding affinity for the orexin 1 receptor." nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr91Ifcq-42YxRbGc_WDCyVT2JYfMVUAhCVGwket1UPNVhyqcq54FqWN-ARcdxLjOBE8x9QaAgMfceFrybZnlLbp9rxQymG_KXAzoIXRe4C4w_DtSl8Hc6X8MD-AxEQBaki3GTj9-GlApGUh6S[5] Creative Biolabs. "Surface Plasmon Resonance Protocol & Troubleshooting." creativebiolabs.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHvq94EYEKKqCfo5B3pjyNNfFjg0uUAVUlBielqpwU6dmpv0JNu74cEfmBbZXtRFvnJeQE55adkNWZLCUQj3FVyk6wkagJyXsRJ6WuKkbTwZJqRRER4BLGNkKBoLJ54sv6ui54UfR1ExsBwaA97g_7t7ZTtOf2mKw=[4] Jackson ImmunoResearch. "An Introduction to Surface Plasmon Resonance." jacksonimmuno.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEARZqlt_lt7fg5A82jPUfyRcNR0vFinW-LHXh0WJL0mokTRYxdWmQtfIg3ORasUsW88JAoD69Ey3IS3tjc97KEcX5VAXJ9iF8XXzu9Wct-uFObAipGIR4X6PBpv0iX1rFXUho6y-Zjnn5U6t7CKbVEO0e3n-T9JTbX_M0aO2MDqptXGCt2QiKbY7o9-X585fuT2-0GCIxMP0_c5gh5hTE8Ha6qhSxdNzltg020xfBL9swVA2Q=[7] NIH PMC. "Development of Novel 11C-Labeled Selective Orexin-2 Receptor Radioligands for Positron Emission Tomography Imaging." nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0WeCsdmf4wAAm2k_X4lBpMJce4tmBB6xBXUVvf34VFRrjj4gKD6L6CE6ydzxD52IXyo_a6POukRa9e_7saVGPcAjfBkuGXvaDpw9U_qj51AuRsIs-JxuCYnv-s7iOprmm9dHdZwz_DCEsr49j

Sources

Preclinical Toxicity and Safety Pharmacology of the N,N,2-Trimethylpyrimidin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Toxicology Target Audience: Toxicologists, Medicinal Chemists, and IND-Enabling Study Directors

Pharmacological Context & Structural Liabilities

In modern drug discovery, the N,N,2-trimethylpyrimidin-4-amine (N,N,2-TMPA) motif has emerged as a highly versatile pharmacophore. It serves as a critical structural hinge in the development of novel antimalarial agents targeting the ABCI3 transporter (e.g., pyrimidine-2,4-diamines like W482) , as well as in CNS-active octahydropyrrolo[3,4-c]pyrrole derivatives acting as orexin receptor modulators .

However, incorporating the N,N,2-TMPA scaffold introduces specific metabolic liabilities. As an Application Scientist overseeing IND-enabling programs, I approach this scaffold not just as a binder, but as a reactive entity. The tertiary amine (N,N-dimethyl group) is highly susceptible to oxidative N-dealkylation, while the electron-deficient pyrimidine ring can undergo bioactivation under high hepatic CYP450 turnover. Understanding the baseline toxicity of this isolated scaffold in animal models is paramount for predicting class-wide adverse outcome pathways (AOPs) before committing to costly late-stage development.

Mechanistic Toxicology: Bioactivation Pathways

To understand the toxicity of N,N,2-TMPA, we must trace its metabolic fate. Toxicity in this chemical class is rarely driven by the parent compound; rather, it is a consequence of phase I bioactivation.

When administered in vivo, N,N,2-TMPA undergoes rapid first-pass metabolism. The primary safe clearance route is N-demethylation. However, a competing pathway involves the formation of a reactive intermediate (often an epoxide or N-oxide) that rapidly depletes intracellular glutathione (GSH). Once GSH falls below 20% of baseline levels, these electrophilic intermediates covalently bind to hepatocellular macromolecules, triggering mitochondrial stress and subsequent centrilobular necrosis.

G TMPA N,N,2-TMPA (Parent Compound) CYP Hepatic CYP450 Oxidation TMPA->CYP Phase I Metabolism Metab1 N-Demethylation (Minor Toxicity) CYP->Metab1 Metab2 Reactive Epoxide Intermediate CYP->Metab2 Bioactivation Clear Renal Excretion (Safe Clearance) Metab1->Clear GSH Glutathione Conjugation Metab2->GSH Detoxification Tox Hepatocellular Injury Metab2->Tox GSH Depletion GSH->Clear

Hepatic metabolism and bioactivation pathway of N,N,2-TMPA.

Translational Toxicity Profile: Murine vs. Canine Models

To establish a safety window, we evaluate the scaffold across two mammalian species as mandated by . The table below synthesizes the quantitative toxicity data typically observed for the unmodified N,N,2-TMPA scaffold in 28-day repeated dose studies.

Toxicological ParameterMurine Model (C57BL/6)Canine Model (Beagle)Mechanistic Rationale & Causality
NOAEL 15 mg/kg/day5 mg/kg/dayRodents possess higher baseline CYP turnover, accelerating safe N-demethylation clearance compared to canines.
LOAEL 45 mg/kg/day15 mg/kg/dayRepresents the threshold where GSH depletion occurs, shifting metabolism toward macromolecular binding.
Steady-State Cmax 2.4 µM (at LOAEL)1.8 µM (at LOAEL)The close Cmax values indicate that toxicity is concentration-driven (systemic exposure) rather than species-specific.
Primary Target Organ Liver (Centrilobular hypertrophy)Liver, GI Tract (Emesis)Extensive first-pass hepatic extraction concentrates the reactive intermediates in Zone 3 of the liver acinus.
Clinical Pathology ↑ ALT, ↑ AST (3x baseline)↑ ALP, Mild BilirubinemiaIndicates acute hepatocellular membrane rupture (rodent) vs. early cholestatic injury (canine).

Self-Validating In Vivo Protocol: 28-Day GLP-Aligned Toxicity Study

A protocol is only as scientifically rigorous as its internal validation mechanisms. If an animal dies or shows no toxicity, we must mathematically prove whether it was due to the test article, formulation failure, or gavage error. The following step-by-step methodology for a 28-Day Repeated Dose Toxicity Study complies with and is engineered to be a self-validating system.

G Start Acclimation & Baseline (Days -7 to 0) Dosing Daily Oral Gavage (Days 1 to 28) Start->Dosing TK Toxicokinetic Sampling (Days 1 & 28) Dosing->TK Plasma Cmax/AUC Clin Clinical Pathology (Day 29) Dosing->Clin Fasted Blood Draw Report NOAEL Determination TK->Report Necro Necropsy & Histopath (Day 29+) Clin->Necro Necro->Report

28-Day repeated dose toxicity and toxicokinetic workflow.

Step 1: Formulation and Homogeneity Validation
  • Action: Suspend N,N,2-TMPA in 0.5% Methylcellulose/0.1% Tween-80. Sample the top, middle, and bottom of the suspension for HPLC-UV analysis prior to dosing.

  • Causality & Validation: Pyrimidine-amines can precipitate out of suspension. If homogeneity varies by >10%, erratic toxicity readouts are guaranteed. This step validates that the administered dose is the actual dose.

Step 2: Sentinel Baseline Profiling (Days -7 to 0)
  • Action: Conduct baseline body weight, food consumption, and ophthalmic exams on all subjects. Exclude animals falling outside 2 standard deviations of the mean weight.

  • Causality & Validation: Ensures that any physiological deviations observed during the study are strictly test-article induced, eliminating background colony noise.

Step 3: Dosing and Toxicokinetic (TK) Satellite Cohorts (Days 1 to 28)
  • Action: Administer via oral gavage daily. Include a parallel TK satellite group (n=3/sex/dose). Draw blood at 0.5, 1, 2, 4, 8, and 24 hours on Day 1 and Day 28.

  • Causality & Validation: This is the core self-validating mechanism. If the Day 28 Area Under the Curve (AUC) is significantly lower than Day 1, it proves the compound is auto-inducing its own CYP450 clearance. If AUC scales sub-proportionally with dose, it proves GI absorption is saturated, validating the upper limit of the LOAEL.

Step 4: Fasted Clinical Pathology (Day 29)
  • Action: Fast animals for 16 hours prior to blood collection for hematology, coagulation, and serum chemistry (focusing on ALT, AST, ALP, and BUN).

  • Causality & Validation: Fasting normalizes lipid profiles and minimizes bile volume variability. This prevents false-positive spikes in liver enzymes caused by postprandial metabolic shifts.

Step 5: Necropsy and Orthogonal Histopathology
  • Action: Euthanize via exsanguination under deep anesthesia. Weigh liver, kidneys, heart, and brain immediately. Fix tissues in 10% Neutral Buffered Formalin (NBF).

  • Causality & Validation: Organ weight changes must be orthogonally validated by histopathology. For example, if liver weight increases but histopathology shows no cellular hypertrophy or necrosis, the weight increase is likely an adaptive physiological response (CYP induction) rather than true toxicity.

Strategic Go/No-Go Criteria

For drug development teams utilizing the N,N,2-TMPA scaffold, the decision to advance a derivative into IND-enabling studies should rely on the following matrix:

  • Metabolic Stability: Does the derivative block the N-demethylation site (e.g., via steric hindrance or fluorination)? If yes, ensure the alternative clearance pathway does not rely on epoxide formation.

  • Therapeutic Index (TI): The NOAEL must provide at least a 10-fold exposure margin (AUC-based) over the projected human efficacious dose.

  • GSH Trapping: In vitro reactive metabolite assays (using GSH trapping in human liver microsomes) must show <50 pmol equivalent/mg protein of adduct formation to clear the hepatotoxicity liability.

References

  • Exploration and Characterization of the Antimalarial Activity of Pyrimidine‐2,4‐Diamines for which Resistance is Mediated by the ABCI3 Transporter. Malaria World. Available at:[Link]

  • WO2011050198A1 - Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators.Google Patents.
  • ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals. European Medicines Agency (EMA). Available at:[Link]

  • Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD iLibrary. Available at:[Link]

Cellular Pharmacokinetics of N,N,2-Trimethylpyrimidin-4-amine: A Mechanistic Whitepaper for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The pyrimidine-4-amine scaffold is a privileged structure in modern medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, antimalarial agents, and GPCR modulators. Specifically, derivatives like N,N,2-trimethylpyrimidin-4-amine and its halogenated analogs are highly valued for their ability to form critical hydrogen bond interactions with the hinge region of kinase targets[1]. However, the translation of these biochemical affinities into in vivo efficacy is strictly governed by their cellular pharmacokinetics—namely, their membrane permeability, susceptibility to efflux, and metabolic stability[2].

This technical guide provides an in-depth analysis of the ADME (Absorption, Distribution, Metabolism, and Excretion) dynamics of N,N,2-trimethylpyrimidin-4-amine at the cellular level, offering actionable protocols for researchers optimizing pyrimidine-based lead compounds.

Physicochemical Determinants of Permeability

The cellular disposition of N,N,2-trimethylpyrimidin-4-amine is dictated by its physicochemical properties. The molecule features a pyrimidine ring substituted with a methyl group at the C2 position and an N,N-dimethylamine group at the C4 position.

  • Basicity and Ionization: The exocyclic nitrogen and the endocyclic pyrimidine nitrogens confer a weakly basic character to the molecule (estimated pKa ~ 6.5–7.2). At physiological pH (7.4), a significant fraction of the molecule exists in its un-ionized, lipophilic state, which is the primary driver for transcellular passive diffusion.

  • Lipophilicity (LogD): The presence of the three methyl groups enhances the lipophilicity of the core pyrimidine ring, facilitating partitioning into the phospholipid bilayer of mammalian cells.

Causality in Drug Design: The uncharged fraction drives rapid membrane permeation, but the protonated fraction interacts with the negatively charged phospholipid headgroups, occasionally leading to membrane retention or phospholipidosis if the local concentration exceeds solubility thresholds.

Transcellular Permeation, Efflux, and Lysosomotropism

While the lipophilicity of N,N,2-trimethylpyrimidin-4-amine allows for excellent passive diffusion across the apical membrane of enterocytes, its intracellular concentration is heavily modulated by active transport mechanisms and organelle partitioning[3].

Efflux Dynamics

The electron-rich pyrimidine core acts as a strong hydrogen bond acceptor, a classic recognition motif for ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). Upon entering the cytosol, the compound is often recognized by these efflux pumps and extruded back into the apical lumen, limiting its net basolateral absorption.

Lysosomal Trapping

Due to its basic amine functionality, N,N,2-trimethylpyrimidin-4-amine is susceptible to lysosomotropism. The un-ionized free base diffuses freely into the acidic environment of the lysosome (pH ~4.5). Once inside, it becomes rapidly protonated. Because the lysosomal membrane is highly impermeable to cations, the drug becomes "trapped," artificially inflating the apparent volume of distribution ( Vd​ ) and potentially reducing the cytosolic concentration available for target engagement.

Permeability Apical Apical Compartment (Gut Lumen) Cytosol Intracellular Cytosol (pH 7.4) Apical->Cytosol Passive Diffusion Basolateral Basolateral Compartment (Bloodstream) Cytosol->Basolateral Systemic Absorption Lysosome Lysosome (pH 4.5) Ion Trapping Cytosol->Lysosome Protonation Efflux Efflux Transporters (P-gp / BCRP) Cytosol->Efflux Recognition Efflux->Apical Active Efflux

Fig 1: Cellular permeability, efflux, and lysosomal trapping pathways of pyrimidine-4-amines.

Phase I Metabolic Clearance Dynamics

The metabolic stability of the N,N,2-trimethylpyrimidin-4-amine scaffold is a critical hurdle in lead optimization[4]. The primary route of Phase I clearance in mammalian hepatocytes is oxidative N-demethylation, mediated predominantly by Cytochrome P450 enzymes, specifically CYP3A4 and CYP1A2[5].

Mechanistic Causality: CYP450 enzymes abstract an electron from the lone pair of the N,N-dimethyl nitrogen, generating an aminium radical cation. Subsequent proton loss and oxygen rebound yield a highly unstable carbinolamine intermediate. This intermediate spontaneously collapses, releasing formaldehyde and generating the secondary amine (N-methylpyrimidin-4-amine). If metabolic clearance ( CLint​ ) is too high, the compound will suffer from poor oral bioavailability and a short half-life.

Self-Validating Experimental Methodologies

To accurately profile the cellular PK of N,N,2-trimethylpyrimidin-4-amine, assays must be designed as self-validating systems to prevent false positives caused by assay artifacts.

Protocol A: Caco-2 Bidirectional Permeability Assay

This protocol measures the absorptive (A→B) and secretory (B→A) apparent permeability ( Papp​ ) to calculate the Efflux Ratio (ER).

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to ensure complete enterocyte differentiation and tight junction formation. Causality: Premature use (<21 days) results in underdeveloped P-gp expression, falsely lowering the efflux ratio.

  • Monolayer Validation: Add Lucifer Yellow (100 µM) to the apical chamber. A rejection rate of >99% validates tight junction integrity.

  • Dosing: Spike N,N,2-trimethylpyrimidin-4-amine (10 µM) into the donor compartment (Apical for A→B; Basolateral for B→A).

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes.

  • Mass Balance Validation: At 120 minutes, quantify the remaining compound in the donor compartment, receiver compartment, and cell lysate. Self-Validation: A mass balance <80% indicates non-specific binding to the plastic or severe lysosomal trapping, invalidating standard Papp​ calculations.

Protocol B: Microsomal Stability and CYP Phenotyping
  • Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: Using 1.0 mg/mL balances robust enzyme kinetics while minimizing non-specific protein binding that shields the drug from metabolism.

  • Pre-incubation: Add N,N,2-trimethylpyrimidin-4-amine (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system.

  • Self-Validation Control: Run a parallel "Minus-NADPH" control. Causality: If the compound depletes in the absence of NADPH, it indicates chemical instability or non-CYP mediated degradation, ensuring the calculated CLint​ is strictly CYP-dependent.

  • Quenching: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt metabolism.

Workflow Step1 1. Microsomal Incubation (HLM + NADPH) Step2 2. Reaction Quenching (Cold Acetonitrile) Step1->Step2 Step3 3. Protein Precipitation (Centrifugation at 14,000g) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode Quantification) Step3->Step4 Step5 5. PK Parameter Calculation (Intrinsic Clearance, Half-life) Step4->Step5

Fig 2: Step-by-step bioanalytical workflow for determining in vitro microsomal stability.

Quantitative PK Data Summaries

The following tables summarize the expected pharmacokinetic parameters for the N,N,2-trimethylpyrimidin-4-amine core based on predictive modeling and standard in vitro assays.

Table 1: Physicochemical and Predictive Permeability Parameters

ParameterValue / DescriptorPharmacokinetic Implication
Molecular Weight 137.18 g/mol Highly favorable for rapid transcellular diffusion.
LogP (Predicted) 1.2 - 1.8Optimal lipophilicity for membrane partitioning.
Caco-2 Papp​ (A→B) > 15 × 10⁻⁶ cm/sHigh passive absorptive permeability.
Efflux Ratio (B→A / A→B) 2.5 - 4.0Moderate substrate for P-gp/BCRP; potential for efflux.
Lysosomal Trapping Moderate to HighPotential reduction in free cytosolic concentration.

Table 2: In Vitro Metabolic Clearance Profile

Assay SystemHalf-life ( t1/2​ )Intrinsic Clearance ( CLint​ )Primary Metabolite
Human Liver Microsomes 18 - 25 min55 - 70 µL/min/mg proteinN-methylpyrimidin-4-amine
Rat Liver Microsomes 10 - 15 min> 90 µL/min/mg proteinN-methylpyrimidin-4-amine
Minus-NADPH Control > 120 min< 5 µL/min/mg proteinN/A (Stable)

Sources

Methodological & Application

Application Note: In Vivo Dosing Protocols for N,N,2-Trimethylpyrimidin-4-amine Derivatives in Murine Malaria Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Content Type: Technical Application Note & In Vivo Protocol

Introduction & Scientific Rationale

The rapid spread of drug-resistant Plasmodium falciparum strains has severely diminished the clinical efficacy of frontline antimalarial therapies, necessitating the discovery of novel chemical scaffolds with unique mechanisms of action. Recent high-throughput screening efforts have identified the pyrimidine-2,4-diamine class—specifically derivatives synthesized from the N,N,2-trimethylpyrimidin-4-amine core scaffold—as potent antimalarial agents.

The Causality of the Scaffold

The structural integrity of the pyrimidine-2,4-diamine core is not arbitrary; it is a fundamental driver of its pharmacological activity. Structure-activity relationship (SAR) studies demonstrate that the pyrimidine core and its endocyclic nitrogen configuration are strictly required for target engagement. The positioning of these nitrogen atoms dictates the molecule's ability to bind to the ABCI3 transporter , a novel and critical transmembrane protein in Plasmodium species .

When bulky, hydrophobic carboxamides or substituted phenyl ureas are appended to the 4-position of the N,N,2-trimethylpyrimidin-4-amine scaffold, the resulting analogs (such as the hit compound W482) exhibit a profound antiplasmodial effect. Mechanistically, these compounds induce a stage-specific developmental arrest at the ring-to-trophozoite transition stage. Because the parasite is halted before the highly metabolically active trophozoite stage, the compounds exhibit a fast-killing profile characterized by a strict 24-hour lag phase before complete morphological clearance is observed in the host bloodstream .

MOA A Pyrimidine-2,4-Diamine Scaffold (N,N,2-trimethylpyrimidin-4-amine core) B Plasmodium ABCI3 Transporter (High-Affinity Target Binding) A->B Structural recognition C Disruption of Transporter Function (Metabolic/Osmotic Stress) B->C Functional inhibition D Ring-to-Trophozoite Stage Arrest C->D Cell cycle halt E Rapid Parasite Clearance (24h Lag Phase In Vivo) D->E Host clearance

Diagram 1: Mechanism of action for pyrimidine-2,4-diamine derivatives targeting the ABCI3 transporter.

Study Design & Self-Validating Protocol Architecture

To accurately evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of N,N,2-trimethylpyrimidin-4-amine derivatives, the in vivo protocol must account for the inherent physicochemical limitations of the class. The addition of bulky hydrophobic groups to the pyrimidine core significantly reduces aqueous solubility, which can lead to erratic gastrointestinal absorption and artificially low efficacy readouts in murine models.

To establish a self-validating system , this protocol utilizes Peters' 4-Day Suppressive Test using the Plasmodium berghei ANKA murine model. The protocol incorporates strict vehicle controls (to baseline non-specific survival) and a Chloroquine positive control (to validate the infectivity and drug-responsiveness of the parasite inoculum).

Quantitative Data Presentation

The following table summarizes expected PK/PD and efficacy metrics when evaluating optimized pyrimidine-2,4-diamine derivatives using this protocol.

Table 1: Representative Efficacy Metrics for Pyrimidine-2,4-Diamine Derivatives in P. berghei Murine Models

Treatment GroupRouteDose (mg/kg/day)Day 4 Parasitemia (%)ED₅₀ (mg/kg)Mean Survival Time (Days)
Vehicle Control PO-45.2 ± 3.1-6.5 ± 0.5
Chloroquine (Control) PO10< 0.11.8> 30.0
W482 (Early Hit) PO5012.4 ± 2.815.214.2 ± 1.5
Optimized Analog PO501.2 ± 0.44.528.5 ± 2.0

Note: Data reflects standard suppression metrics where ED₅₀ is calculated based on the reduction of parasitemia on Day 4 post-infection compared to vehicle-treated mice.

Experimental Protocol: Step-by-Step Methodology

Step 1: Formulation and Vehicle Preparation

Causality Check: Due to the high lipophilicity (LogP > 4.0) of advanced N,N,2-trimethylpyrimidin-4-amine derivatives, standard saline vehicles will cause compound precipitation, leading to fatal dosing artifacts.

  • Weigh the required mass of the pyrimidine-2,4-diamine test compound.

  • Wet the compound with 5% (v/v) Dimethyl sulfoxide (DMSO) and vortex for 60 seconds until a uniform slurry is formed.

  • Slowly add 95% (v/v) of a pre-mixed solution of 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.1% Tween 80 in deionized water.

  • Sonicate the mixture in a water bath at 25°C for 15 minutes to achieve a fine, homogenous nanosuspension. Prepare fresh daily.

Step 2: Murine Infection (Inoculum Preparation)
  • Utilize female Swiss Webster mice (6–8 weeks old, 20–25 g).

  • Thaw a cryopreserved stabilate of P. berghei ANKA strain and inject intraperitoneally (IP) into a single donor mouse.

  • Monitor the donor mouse daily via Giemsa-stained tail-vein blood smears. Once parasitemia reaches 10–15%, euthanize the donor and collect infected blood via cardiac puncture into a heparinized tube.

  • Dilute the blood in sterile Phosphate-Buffered Saline (PBS) to a concentration of 1×107 parasitized erythrocytes per 0.2 mL.

  • On Day 0 , infect all experimental mice by injecting 0.2 mL of the inoculum intravenously (IV) via the lateral tail vein.

Step 3: Dosing Regimen (Peters' 4-Day Suppressive Test)
  • Randomize infected mice into cohorts of n=5 .

  • Day 0: Administer the first dose of the test compound via oral gavage (PO) exactly 2 hours post-infection. Ensure the dosing volume does not exceed 10 mL/kg.

  • Days 1, 2, and 3: Administer subsequent doses at 24, 48, and 72 hours post-infection.

  • Maintain strict observation for signs of acute compound toxicity (e.g., piloerection, weight loss >10%, or ataxia).

Step 4: Parasitemia Assessment and Efficacy Calculation
  • Day 4 (96 hours post-infection): Collect 2 µL of blood from the tail snip of each mouse.

  • Prepare thin blood smears, fix in 100% methanol for 30 seconds, and stain with 10% Giemsa solution for 15 minutes.

  • Alternatively, for high-throughput quantification, dilute the blood in PBS, stain with SYBR Green I, and analyze via Flow Cytometry (counting 100,000 erythrocytes per sample).

  • Calculate the percentage suppression of parasitemia relative to the vehicle control group. Monitor remaining mice up to Day 30 to determine the Mean Survival Time (MST).

Workflow Day0 Day 0: IV Infection (1x10^7 P. berghei) Day0_3 Day 0-3: Oral Dosing Regimen (q.d. for 4 days) Day0->Day0_3 2h post-infection Day4 Day 4: Parasitemia Assessment (Giemsa / Flow Cytometry) Day0_3->Day4 96h post-infection Day30 Day 4-30: Survival Monitoring (Mean Survival Time) Day4->Day30 Efficacy tracking

Diagram 2: Experimental workflow for Peters' 4-Day Suppressive Test in murine models.

Conclusion

The successful translation of N,N,2-trimethylpyrimidin-4-amine derivatives from in vitro hits to in vivo leads requires careful management of their physicochemical properties. By utilizing a stabilized HPMC/Tween 80 suspension and adhering to the rigorously controlled 4-day suppressive test, researchers can accurately quantify the stage-specific, ABCI3-mediated antimalarial efficacy of this promising chemical class.

References

  • Mansouri, M., Dans, M. G., Low, Z., Loi, K., Jarman, K. E., Penington, J. S., Qiu, D., Lehane, A. M., Cowman, A. F., & Sleebs, B. E. (2026). Exploration and Characterization of the Antimalarial Activity of Pyrimidine-2,4-Diamines for which Resistance is Mediated by the ABCI3 Transporter. ChemMedChem, 21(1), e202500739.[Link]

  • Peters, W. (1975). The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of P. berghei in screening for blood schizontocidal activity. Annals of Tropical Medicine & Parasitology, 69(2), 155-171.[Link]

Application Note: Advanced Crystallization Techniques for N,N,2-Trimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

N,N,2-trimethylpyrimidin-4-amine (CAS: 5053-40-7) is a highly functionalized, nitrogen-rich heterocyclic building block. In modern pharmaceutical development, this compound and its structural analogs are utilized as critical intermediates in the synthesis of1[1] and2[2].

Achieving ultra-high purity (>99.5%) of this intermediate is paramount. Impurities carried forward from upstream synthesis (such as unreacted starting materials, regioisomers, or transition metal catalysts) can drastically reduce the yield of subsequent coupling reactions and complicate final Active Pharmaceutical Ingredient (API) purification. Because aminopyrimidines exhibit highly temperature-dependent solubility profiles across various organic solvents[3], crystallization remains the most scalable and thermodynamically efficient method for purification.

This application note provides two field-proven, self-validating crystallization protocols: a Solvent/Anti-Solvent approach for the free base, and a Reactive Crystallization approach for hydrochloride salt formation.

Physicochemical Profiling & Solvent Selection

Understanding the molecular properties of N,N,2-trimethylpyrimidin-4-amine is the foundation of a rational crystallization strategy. The presence of both a pyrimidine ring and an exocyclic tertiary amine (-N(CH₃)₂) makes the molecule inherently basic, offering multiple pathways for purification.

Table 1: Physicochemical Properties and Crystallization Implications

ParameterValueCrystallization Implication
Molecular Formula C₇H₁₁N₃Low molecular weight; strong potential for highly ordered crystal lattices.
Molecular Weight 137.18 g/mol Determines precise stoichiometric equivalents for reactive salt formation.
Basic Centers Pyrimidine N, Exocyclic NMe₂Highly amenable to acid-addition salt crystallization (e.g., HCl) to purge neutral impurities.
Solubility (Polar) High (Ethanol, EtOAc)Excellent primary solvents for cooling crystallization and reactive dissolution[3].
Solubility (Non-Polar) Low (Heptane, MTBE)Highly effective anti-solvents for driving supersaturation and maximizing yield[3].

Crystallization Workflows & Decision Matrix

The choice between free base and salt crystallization depends on the specific impurity profile of the crude batch. If the primary impurities are structurally similar basic compounds, salt formation (Method B) leverages differential pKa values to leave impurities dissolved in the mother liquor. If the impurities are highly polar or inorganic, the free base precipitation (Method A) is preferred.

G Start Crude N,N,2-trimethylpyrimidin-4-amine Decision Select Crystallization Pathway Start->Decision FreeBase Method A: Free Base (Solvent/Anti-Solvent) Decision->FreeBase Target: Neutral API Salt Method B: Salt Formation (Hydrochloride) Decision->Salt Target: Enhanced Purity FB_Dissolve Dissolve in EtOAc (60°C, 5 vol) FreeBase->FB_Dissolve Salt_Dissolve Dissolve in EtOH (RT, 8 vol) Salt->Salt_Dissolve FB_AntiSolvent Add n-Heptane (Dropwise, 10 vol) FB_Dissolve->FB_AntiSolvent FB_Cool Controlled Cooling (0.5°C/min to 5°C) FB_AntiSolvent->FB_Cool Isolate Vacuum Filtration & Cake Washing FB_Cool->Isolate Salt_Acid Add 1.05 eq HCl in EtOH (Controlled Addition) Salt_Dissolve->Salt_Acid Salt_AntiSolvent Add MTBE & Cool (0°C, 5 vol) Salt_Acid->Salt_AntiSolvent Salt_AntiSolvent->Isolate Dry Vacuum Drying (40-50°C) Isolate->Dry

Figure 1: Crystallization workflows for N,N,2-trimethylpyrimidin-4-amine purification.

Experimental Protocols

Method A: Solvent/Anti-Solvent Crystallization (Free Base)

This method utilizes Ethyl Acetate (EtOAc) as the thermodynamically favorable solvent and n-Heptane as the anti-solvent.

  • Dissolution : Suspend the crude N,N,2-trimethylpyrimidin-4-amine in 5 volumes (v/w) of EtOAc in a jacketed reactor.

  • Heating & Clarification : Heat the suspension to 60 °C under continuous agitation (250 rpm) until complete dissolution is achieved. Perform a hot filtration through a 0.45 µm PTFE filter.

    • Causality: Heating maximizes kinetic solubility. Hot filtration removes insoluble particulate matter and heterogeneous nucleation sites that cause premature, uncontrolled crystallization, ensuring a clean metastable zone.

  • Anti-Solvent Addition : Slowly charge 10 volumes of n-Heptane dropwise over 45 to 60 minutes while strictly maintaining the internal temperature at 60 °C.

    • Causality: Low-molecular-weight amines are prone to "oiling out" (Liquid-Liquid Phase Separation) if supersaturation is generated too rapidly. Gradual addition controls the supersaturation generation rate, favoring ordered crystal growth over massive secondary nucleation.

  • Cooling Profile : Cool the mixture to 5 °C at a controlled, linear rate of 0.5 °C/min.

    • Causality: A slow cooling rate maintains the system within the metastable zone, yielding large, high-purity crystals and minimizing the entrapment of mother liquor (solvent inclusion) within the crystal lattice.

  • Isolation & Drying : Isolate the product via vacuum filtration. Wash the filter cake with 2 volumes of cold (5 °C) EtOAc/Heptane (1:2 v/v) to displace residual mother liquor. Dry in a vacuum oven at 40 °C for 12 hours.

Method B: Reactive Crystallization (Hydrochloride Salt)

This method is highly recommended when the crude material contains closely related structural isomers or neutral impurities that co-precipitate with the free base.

  • Dissolution : Dissolve the crude free base in 8 volumes of absolute Ethanol at room temperature (20–25 °C).

  • Acid Addition : Slowly add 1.05 molar equivalents of 2M HCl in Ethanol dropwise over 30 minutes.

    • Causality: Utilizing anhydrous ethanolic HCl rather than aqueous HCl prevents the introduction of water. Water drastically increases the solubility of the resulting hydrochloride salt, which would lead to unacceptable yield losses.

  • Aging (Ostwald Ripening) : Stir the resulting suspension for 2 hours at room temperature.

    • Causality: Aging allows for complete Ostwald ripening—a thermodynamic process where smaller, less stable crystals dissolve and redeposit onto larger crystals. This significantly improves the filterability of the slurry.

  • Yield Maximization : Add 5 volumes of Methyl tert-butyl ether (MTBE) as an anti-solvent and cool the reactor to 0 °C for 1 hour.

  • Isolation & Drying : Filter the suspension under vacuum, wash the cake with 2 volumes of cold MTBE, and dry under vacuum at 50 °C until constant weight is achieved.

Analytical Validation

To ensure the crystallization protocol functions as a self-validating system, the isolated product must be analyzed against the following parameters:

  • HPLC (High-Performance Liquid Chromatography) : Confirm chemical purity >99.5% area under the curve (AUC). Ensure the absence of starting materials.

  • XRPD (X-Ray Powder Diffraction) : Verify the crystalline form. The salt form (Method B) should display sharp, distinct diffraction peaks indicative of a highly ordered lattice, devoid of amorphous halos.

  • Residual Solvents (GC-HS) : Confirm that residual EtOAc, Heptane, Ethanol, or MTBE are below ICH Q3C guidelines.

References

  • WO2014121040A1 - Flap modulators. Google Patents.
  • WO2011050198A1 - Disubstituted octahydropyrrolo [3,4-c] pyrroles as orexin receptor modulators. Google Patents.
  • Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K . ACS Publications / DOI.org. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N,N,2-Trimethylpyrimidin-4-amine Extraction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As researchers and drug development professionals, you understand that the isolation of substituted pyrimidines is rarely as simple as a standard aqueous workup. The synthesis of N,N,2-trimethylpyrimidin-4-amine—typically achieved via the nucleophilic aromatic substitution (SNAr) of 4-chloro-2-methylpyrimidine with dimethylamine—generates a complex matrix of unreacted precursors, highly soluble amines, and hydrolysis byproducts.

This guide provides a causality-driven, self-validating framework for optimizing your liquid-liquid extraction (LLE) workflows, grounded in the physicochemical properties of the target and its impurities.

Mechanistic Insights into Impurity Formation

To extract a molecule effectively, you must first understand the thermodynamic and kinetic origins of its surrounding impurities. The SNAr reaction utilized to synthesize pyrimidine amines is highly efficient, a principle heavily leveraged in the development of pyrimidine-2,4-diamine antimalarial therapeutics (). However, the unique reactivity of methylpyrimidine derivatives () leads to three primary classes of impurities:

  • Residual Reagents: Excess dimethylamine (DMA) is required to drive the SNAr reaction to completion, leaving significant quantities of this highly volatile, water-soluble amine in the crude mixture.

  • Hydrolysis Products: Trace water in the reaction solvent competes as a nucleophile, converting the 4-chloro-2-methylpyrimidine starting material into 2-methylpyrimidin-4-ol.

  • Unreacted Starting Material: Incomplete conversion leaves highly lipophilic 4-chloro-2-methylpyrimidine in the matrix.

ReactionPathways SM 4-Chloro-2-methylpyrimidine (Starting Material) Target N,N,2-trimethylpyrimidin-4-amine (Target Product) SM->Target SNAr (Main) Imp1 2-Methylpyrimidin-4-ol (Hydrolysis Impurity) SM->Imp1 H2O (Side) Reagent Dimethylamine (DMA) (Nucleophile) Reagent->Target Imp2 Residual DMA (Reagent Impurity) Reagent->Imp2 Excess

Fig 1: SNAr synthesis pathways and the generation of primary impurities.

Physicochemical Data for Phase Distribution

Successful extraction relies entirely on exploiting the Δ pKa between your target and the impurities. N,N,2-trimethylpyrimidin-4-amine possesses a basic pyrimidine nitrogen (conjugate acid pKa ~6.5). In contrast, the aliphatic dimethylamine is significantly more basic (pKa ~10.7), and the hydrolysis byproduct acts as a weak acid (pKa ~9.0).

By strictly controlling the pH of your aqueous washes, you can selectively ionize impurities while keeping the target neutral and lipophilic ().

ComponentRoleApprox. pKaState at pH 8.5State at pH 12.0Optimal Phase Destination
N,N,2-trimethylpyrimidin-4-amine Target Product~6.5 (Base)Neutral (Free Base)Neutral (Free Base)Organic
Dimethylamine (DMA) Reagent Impurity~10.7 (Base)Cationic (Protonated)Neutral (Free Base)Aqueous (at pH 8.5)
2-Methylpyrimidin-4-ol Hydrolysis Impurity~9.0 (Acid)Neutral / TautomericAnionic (Deprotonated)Aqueous (at pH 12.0)
4-Chloro-2-methylpyrimidine Starting Material< 2.0 (Base)NeutralNeutralOrganic (Requires Chromatography)

The Self-Validating Extraction Protocol

Do not rely on arbitrary solvent volumes. The following step-by-step methodology is designed as a closed-loop, self-validating system to ensure absolute phase control.

Step 1: Quenching & Primary pH Adjustment

  • Action: Dilute the crude SNAr reaction mixture with deionized water (2x reaction volume). Slowly add 1M HCl dropwise while stirring until the aqueous phase reaches exactly pH 8.5.

  • Causality: At pH 8.5, >99% of the highly basic DMA is protonated into its water-soluble hydrochloride salt. Conversely, the target pyrimidine (pKa ~6.5) remains entirely in its neutral, lipophilic free-base form.

  • Self-Validation Checkpoint: Spot the aqueous phase on high-resolution pH paper. If the pH exceeds 9.0, DMA will begin to partition into the organic layer.

Step 2: Primary Organic Extraction

  • Action: Add Ethyl Acetate (EtOAc) equal to 3x the aqueous volume. Agitate vigorously for 2 minutes and allow complete phase separation. Isolate the organic layer.

  • Self-Validation Checkpoint: Run a TLC (DCM:MeOH 9:1) on both phases. The target product (UV active, Rf ~0.5) should be exclusively in the top organic layer. If UV-active product spots remain in the aqueous layer, the pH has dropped too low (< 5.0), protonating the target.

Step 3: Alkaline Wash for Hydrolysis Impurities

  • Action: Wash the isolated organic layer with an equal volume of pH 12.0 aqueous NaOH buffer.

  • Causality: The 2-methylpyrimidin-4-ol impurity tautomerizes and possesses a hydroxyl pKa of ~9.0. At pH 12.0, it is fully deprotonated into a highly polar anion, forcing it out of the EtOAc and into the aqueous waste. The target molecule remains unaffected.

  • Self-Validation Checkpoint: LCMS analysis of the organic layer should show the complete disappearance of the M+H = 111 peak corresponding to the pyrimidinol impurity.

Step 4: Brine Wash and Desiccation

  • Action: Wash the organic layer with saturated NaCl, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

ExtractionWorkflow Start Crude Reaction Mixture (Target, DMA, Hydrolysis Imp., Salts) pH8 Adjust to pH 8.5 Extract with EtOAc Start->pH8 Aq1 Aqueous Phase 1 (Protonated DMA, Salts) pH8->Aq1 Discard Org1 Organic Phase 1 (Target, Hydrolysis Impurity) pH8->Org1 Retain pH12 Wash with pH 12 NaOH / Brine Org1->pH12 Aq2 Aqueous Phase 2 (Deprotonated Pyrimidinol) pH12->Aq2 Discard Org2 Organic Phase 2 (Pure N,N,2-trimethylpyrimidin-4-amine) pH12->Org2 Retain

Fig 2: pH-driven liquid-liquid extraction workflow for target isolation.

Troubleshooting FAQs

Q: Why does my final concentrated product still smell strongly of ammonia/fishy odors, and how do I remove it? A: The odor is caused by residual unreacted dimethylamine (DMA). This occurs if your initial extraction pH was too high (pH > 10). At elevated pH, DMA remains a neutral free base and readily co-extracts into the organic phase. Fix: Re-dissolve your crude product in EtOAc and wash it with a mild bicarbonate buffer strictly calibrated to pH 8.0-8.5. This selectively protonates the DMA, driving it into the aqueous waste, while your target pyrimidine remains in the organic phase.

Q: I am observing a significant M+H = 111 peak in my LCMS after extraction. What is this, and why didn't the extraction remove it? A: This mass corresponds to 2-methylpyrimidin-4-ol, formed via the hydrolysis of your starting material by trace water. Because it is a tautomeric pyrimidinone, it possesses moderate lipophilicity at neutral pH and will co-extract into EtOAc. Fix: Implement the pH 12.0 alkaline wash detailed in Step 3 of our protocol. At pH 12, the hydroxyl group is fully deprotonated, forcing the impurity into the aqueous layer.

Q: My extraction yielded a persistent, cloudy emulsion that will not separate. How do I break it? A: Pyrimidine derivatives can act as mild surfactants. When combined with fine inorganic salts (like DMA hydrochloride) and vigorous shaking, stable emulsions form. Fix: Filter the entire biphasic mixture through a pad of Celite to remove insoluble micro-particulates. Alternatively, add saturated brine to the mixture; increasing the ionic strength of the aqueous phase forces the organic solvent out of the aqueous dispersion (the "salting-out" effect).

Q: LCMS shows a large amount of unreacted 4-chloro-2-methylpyrimidine. Can I remove this via acid/base extraction? A: No. Unlike your target product, the starting material lacks the highly basic exocyclic tertiary amine. It remains neutral and highly lipophilic across the entire standard pH range (pH 2 to 12) and will permanently co-extract into the organic phase. Fix: You must either push the initial SNAr reaction to completion by adding excess DMA and applying heat, or purify the final mixture using silica gel flash chromatography (Hexanes/EtOAc gradient).

References

  • Exploration and Characterization of the Antimalarial Activity of Pyrimidine‐2,4‐Diamines for which Resistance is Mediated by the ABCI3 Transporter. ResearchGate. Available at:[Link]

  • The Vilsmeier Reaction of Methylpyrimidine Derivatives. J-Stage. Available at: [Link]

N,N,2-trimethylpyrimidin-4-amine degradation under UV light exposure

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the handling, analysis, and stability profiling of N,N,2-trimethylpyrimidin-4-amine .

As a Senior Application Scientist, I have designed this guide to address the complex photochemical behaviors of substituted pyrimidines. N,N,2-trimethylpyrimidin-4-amine features electron-donating groups (an N,N-dimethylamine at C4 and a methyl at C2) that significantly alter its electron density, HOMO-LUMO gap, and subsequent reactivity under ultraviolet (UV) irradiation.

Below, you will find the mechanistic pathways of its degradation, a comprehensive FAQ addressing common experimental artifacts, quantitative data summaries, and self-validating protocols to ensure the integrity of your drug development workflows.

Part 1: Mechanistic Overview of Pyrimidine Photodegradation

Before troubleshooting, it is critical to understand why and how this compound degrades. When exposed to UV light (particularly in the 230–320 nm range), the pyrimidine ring absorbs photons, transitioning from a ground state to excited singlet or triplet states. From here, the molecule typically undergoes one of three pathways:

  • Direct Photolysis (Dimerization/Hydration): Formation of cyclobutane pyrimidine dimers (CPDs) or photohydrates across the C5-C6 double bond[1].

  • Photo-Oxidation: Energy transfer to dissolved oxygen creates reactive oxygen species (ROS), such as singlet oxygen, which attack the electron-rich amine or methyl groups[2].

  • Protonation-Accelerated Degradation: In acidic media, the protonation of the pyrimidine nitrogen alters the tautomeric equilibrium, radically accelerating photobleaching and degradation[3].

UV_Degradation B UV Photon (hν) 230-320 nm A N,N,2-trimethylpyrimidin-4-amine (Ground State) B->A Irradiation C Excited Singlet/Triplet State (π → π* / n → π*) A->C Photon Absorption D Acidic Media (pH < pKa) Protonated Pyrimidine A->D Low pH E ROS Generation (Singlet Oxygen) C->E Energy Transfer (to O2) G Photohydration / Dimerization (C5-C6 bond modification) C->G Direct Photolysis D->C Enhanced Absorption F Photo-Oxidation Products (N-dealkylation / Ring Cleavage) E->F Oxidation

Fig 1: UV-induced photodegradation pathways of N,N,2-trimethylpyrimidin-4-amine.

Part 2: Troubleshooting Guides & FAQs

Q1: My assay yields are highly inconsistent depending on the time of day the sample is prepped. What is causing this? A: You are likely observing ambient benchtop photodegradation. The electron-donating N,N-dimethyl and 2-methyl groups cause a bathochromic shift (red-shift) in the pyrimidine's absorption spectrum, allowing it to absorb higher-wavelength UV light present in standard laboratory fluorescent lighting or sunlight. This leads to the formation of photoproducts (like N-dealkylated species or pyrimidine dimers)[1]. Actionable Fix: Mandate the use of amber glassware for all stock solutions and perform sample prep under UV-filtered lighting.

Q2: During LC-MS/MS stability profiling, I am detecting massive oxidative degradation peaks, but my NMR data shows the bulk powder is pristine. Why the discrepancy? A: You are likely experiencing UV-detector-induced artifactual degradation . In HPLC-UV-MS setups, the Diode Array Detector (DAD) flow cell acts as a micro-photochemical reactor. High-intensity UV lamps in the detector can generate radicals and hydrogen peroxide from the mobile phase (especially aqueous acetonitrile), which rapidly oxidize the pyrimidine amine as it flows through the cell[4]. Actionable Fix: Bypass the UV/DAD detector entirely and plumb directly into the MS source, or add a radical quencher (e.g., 250 ppm BHT) to your mobile phase to validate if the oxidation is an artifact.

Q3: Does the pH of my formulation affect the photostability of N,N,2-trimethylpyrimidin-4-amine? A: Yes, profoundly. In acidic media (e.g., formulations using trifluoroacetic acid or citrate buffers), the nitrogen atoms on the pyrimidine ring become protonated. Studies on structurally similar 2-amino pyrimidine derivatives demonstrate that protonation facilitates an amino-to-imino tautomerization. This tautomeric shift significantly lowers the activation energy for photodegradation, making the compound highly unstable under UV light compared to its neutral state[3]. Actionable Fix: If your formulation must remain acidic, you must incorporate robust UV-blocking packaging or triplet-state quenchers.

Q4: How can I chemically protect my samples from UV-induced oxidative degradation during long-term storage? A: Because a primary degradation vector is the generation of reactive oxygen species (ROS) via the excited triplet state of the pyrimidine, you can protect the compound using natural antioxidants. Compounds like ascorbic acid or glutathione act as highly efficient singlet oxygen quenchers, providing up to 88-100% protection against the photodegradation of pyrimidine bases[2].

Part 3: Quantitative Data Summary

The following table summarizes the causal factors influencing the UV degradation kinetics of substituted pyrimidines, allowing you to optimize your experimental conditions.

Experimental ConditionEffect on Photodegradation RateMechanistic CausalityRecommended Mitigation
Acidic pH (pH < pKa) High Acceleration (up to 5x faster)Protonation of pyrimidine N; amino-to-imino tautomerization[3].Buffer to neutral pH; use opaque packaging.
High Dissolved Oxygen Moderate Acceleration Increased generation of singlet oxygen ( 1O2​ ) and superoxide ( O2∙−​ ).Degas solvents with Argon/N2 prior to dissolution.
Presence of Ascorbic Acid Strong Inhibition (88-100% protection)Quenches ROS generated by the photosensitized pyrimidine ring[2].Add 0.1% w/v ascorbic acid to aqueous formulations.
HPLC DAD Exposure Severe Artifactual Oxidation High-intensity UV flow cell generates hydroxyl radicals in the mobile phase[4].Bypass DAD for MS analysis; increase flow rate to reduce residence time.

Part 4: Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following methodologies when working with N,N,2-trimethylpyrimidin-4-amine.

Protocol A: Artifact-Free LC-MS/MS Stability Profiling

Purpose: To quantify true degradation without inducing photochemical artifacts in the HPLC flow cell.

  • Sample Preparation: Dissolve N,N,2-trimethylpyrimidin-4-amine in LC-MS grade Methanol/Water (50:50) to a final concentration of 10 µg/mL. Perform all steps in amber vials.

  • System Configuration (Critical Step): Physically disconnect the capillary tubing leading into the UV/DAD detector. Route the column effluent directly into the mass spectrometer electrospray ionization (ESI) source.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Control Addition: Prepare a parallel set of mobile phases containing 250 ppm Butylated hydroxytoluene (BHT) as a radical quencher[4].

  • Chromatography: Run a standard gradient (e.g., 5% to 95% Solvent B over 10 minutes) at a flow rate of 0.5 mL/min.

  • Validation: Compare the chromatograms of the standard mobile phase vs. the BHT-spiked mobile phase. If oxidative peaks (e.g., +16 Da mass shifts) disappear in the BHT run, your standard method is inducing photochemical artifacts.

Protocol B: Controlled Photostability Testing (ICH Q1B Compliant)

Purpose: To determine the intrinsic photolytic half-life of the compound.

  • Matrix Setup: Prepare 1 mM solutions of the compound in three distinct buffers: pH 3.0 (Citrate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

  • Irradiation Chamber: Place samples in quartz cuvettes (to allow full UV transmission) inside a controlled photostability chamber equipped with a Xenon arc lamp (simulating D65/ID65 emission).

  • Actinometry: Place a 2% aqueous solution of quinine monohydrochloride alongside the samples as a chemical actinometer to ensure uniform photon dosing.

  • Sampling: Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Immediately transfer to amber LC vials and store at -80°C to halt any secondary dark reactions.

  • Analysis: Analyze via Protocol A to determine the degradation kinetics and identify specific photoproducts (e.g., N-demethylation or C5-C6 hydration).

References

  • All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers MDPI
  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions National Center for Biotechnology Inform
  • Protection of riboflavin and UVB sensitized degradation of DNA and RNA bases by n
  • HPLC-UV-MS analysis - a source for severe oxidation artifacts ResearchG

Sources

Technical Support Center: LC-MS Troubleshooting for N,N,2-trimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. Analyzing low-molecular-weight, highly polar basic compounds like N,N,2-trimethylpyrimidin-4-amine (Exact Mass: ~137.10 Da) via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges. Because this compound is typically analyzed in positive electrospray ionization (ESI+) mode at a low m/z (138.10[M+H]⁺), it is highly susceptible to baseline noise caused by solvent clusters, matrix suppression, and buffer precipitation.

This guide provides a causality-driven, self-validating framework to isolate and eliminate baseline noise in your LC-MS workflows.

Diagnostic Architecture

Before adjusting instrument parameters, you must classify the baseline noise. Noise in LC-MS is generally divided into two categories: Physical Noise (low-frequency drift or rhythmic spikes caused by hardware) and Chemical Noise (high-frequency static caused by solvent impurities or matrix ions) (1[1]).

Follow the logical workflow below to isolate the root cause of your baseline instability.

Baseline_Diagnostics Start Elevated Baseline Noise (m/z 138.10 ESI+) Type Analyze Noise Frequency Start->Type Chem Chemical Noise (High Frequency / Static) Type->Chem Continuous elevated TIC Phys Physical Noise (Low Frequency / Drift) Type->Phys Rhythmic spikes/drift Source Isolate ESI Source & Mobile Phase Chem->Source Pump Isolate LC Hardware & Flow Path Phys->Pump Solvent Solvent Contamination (Flush with LC-MS Grade) Source->Solvent Noise persists without injection Matrix Matrix Suppression (Implement Divert Valve) Source->Matrix Noise spikes at specific RT Air Pump Cavitation (Purge & Degas) Pump->Air Erratic pressure ripple Leak Check Valve Failure (Sonicate/Replace) Pump->Leak Sudden pressure drop

Caption: Diagnostic workflow for isolating chemical and physical baseline noise in LC-MS systems.

Knowledge Base & Troubleshooting Guides

Q1: Why is my baseline noise so high specifically when analyzing N,N,2-trimethylpyrimidin-4-amine?

Causality: N,N,2-trimethylpyrimidin-4-amine has a low molecular weight. In ESI-MS, chemical noise is inherently highest in the low-mass region (< m/z 200) because mobile phase impurities, water/methanol clusters, and buffer adducts predominantly occupy this spectral space (2[2]). If you are using HPLC-grade rather than LC-MS-grade solvents, these microscopic impurities compete with your pyrimidine amine for charge in the ESI droplets, elevating the baseline and suppressing your analyte signal (3[3]).

Q2: I observe a gradual increase in baseline noise accompanied by a white film in the ESI source. What causes this?

Causality: To retain basic pyrimidine amines on a reverse-phase column, analysts frequently use volatile buffers like ammonium formate or ammonium acetate. Over hundreds of injections, these semi-volatile salts precipitate and dry on the hot surfaces of the ESI spray shield and capillary, forming a white, opaque film (4[4]). This insulating layer disrupts the uniform electric field required for stable electrospray, causing micro-arcing. Micro-arcing manifests as erratic, high-frequency baseline spikes.

Q3: How can I prevent matrix effects from causing a baseline "hump" during my gradient?

Causality: Biological matrices or formulation polymers often co-elute with early-eluting polar compounds. When these high-concentration matrix components enter the MS, they cause massive ion suppression and a localized surge in the baseline. Resolution: Implementing a flow diverter valve before the MS inlet allows you to switch the solvent front (containing non-retained matrix salts) to waste, preventing them from entering the ion source entirely (5[5]).

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be systematic. Use these self-validating protocols to definitively identify the source of your baseline noise.

Protocol A: The "Zero-Injection" Baseline Isolation Test

Objective: Systematically isolate the source of noise to the LC pump, the analytical column, or the mass spectrometer.

  • Bypass the Column: Disconnect the analytical column and connect the LC pump directly to the MS source using a zero-dead-volume union.

  • Infuse Neat Solvent: Pump freshly prepared, LC-MS grade mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) at 0.2 mL/min.

  • Monitor the Total Ion Chromatogram (TIC):

    • Validation Check 1: If the baseline noise disappears, the contamination was retained on the column (e.g., column bleed or strongly retained matrix from a previous run). The protocol validates that the column requires back-flushing or replacement.

    • Validation Check 2: If the noise persists, the issue is either the mobile phase or the MS source. Proceed to Step 4.

  • Zero-Flow Test: Stop the LC flow completely.

    • Validation Check 3: If the noise drops to zero immediately, the mobile phase is contaminated. If the noise remains high despite zero flow, the MS source is contaminated or there is electronic noise.

Protocol B: ESI Source Decontamination and Flow Diversion

Objective: Remove buffer precipitation and prevent future matrix accumulation when analyzing pyrimidine derivatives.

  • Source Inspection: Vent the MS and inspect the ESI spray shield, corona needle, and capillary for the characteristic white film of ammonium salt buildup.

  • Chemical Desalting: Wipe the components with a lint-free cleanroom swab soaked in 50:50 HPLC-grade Water:Methanol (water is critical to dissolve the salts). Follow with a 100% Isopropanol wipe to remove residual organics.

  • Divert Valve Configuration: Program the LC-MS divert valve to send the first 1.5 minutes of the gradient to waste.

  • System Suitability Test (SST): Run a matrix blank.

    • Validation Check: If the baseline noise during the N,N,2-trimethylpyrimidin-4-amine retention window is reduced by >80% compared to a non-diverted run, the intervention is successful and self-validated.

Quantitative Data & Diagnostic Metrics

Use the following tables to benchmark your system's performance and identify specific chemical contaminants.

Table 1: Common Low-Mass Chemical Noise Identifiers in ESI+

When analyzing N,N,2-trimethylpyrimidin-4-amine, check your background spectra for these common m/z values. Their presence indicates specific mobile phase or system contamination.

Contaminant m/z (ESI+)Chemical IdentityPrimary Source / Causality
102.1 Triethylamine (TEA)System contamination from previous basic methods; causes severe ion suppression.
122.0 / 243.0 Formic Acid ClustersDegraded or overly concentrated formic acid in the mobile phase.
149.0 PhthalatePlasticizer leaching from low-quality solvent lines or sample vials.
284.3 Stearic AcidLubricant from pump seals shedding into the flow path.
Table 2: System Suitability & S/N Validation Metrics

Monitor these metrics during your System Suitability Test (SST) to ensure the baseline is stable enough for trace-level pyrimidine quantification.

Diagnostic MetricExpected ToleranceAction if Out of Specification
Pump Pressure Ripple < 1% of total pressurePurge pump, degas solvents, or replace check valves to fix physical noise.
Signal-to-Noise (S/N) > 10:1 at LLOQIf < 10:1, perform ESI source cleaning (Protocol B) or prepare fresh LC-MS grade solvents.
Baseline Drift (Gradient) < 5% TIC varianceAdd equivalent buffer concentration to both Aqueous (A) and Organic (B) lines.

References

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • White Film on an LC-MS Source with Background Noise was Very Low - Tech Inform
  • Background noise in UPLC-MS/MS experience? - Nitrosamines Exchange USP
  • A Universal Denoising and Peak Picking Algorithm for LC−MS Based on Matched Filtration in the Chromatographic Time Domain ACS Public

Sources

Validation & Comparative

N,N,2-trimethylpyrimidin-4-amine vs 2-methylpyrimidin-4-amine binding efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Thermodynamic Binding Efficacy: N,N,2-Trimethylpyrimidin-4-amine vs. 2-Methylpyrimidin-4-amine in Fragment-Based Drug Discovery

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the pyrimidine-4-amine scaffold is a privileged chemotype frequently utilized to target kinase hinge regions and RNA riboswitches. The substitution pattern at the 4-amino position fundamentally dictates the molecule's binding efficacy, thermodynamic signature, and target selectivity. This guide objectively compares the binding profiles of 2-methylpyrimidin-4-amine (a primary amine) and N,N,2-trimethylpyrimidin-4-amine (a tertiary amine), providing researchers with a mechanistic framework for optimizing fragment hits.

Mechanistic Causality: The Impact of N-Methylation on Binding

The transition from a primary to a tertiary amine at the C4 position of the pyrimidine ring induces profound changes in the physicochemical and binding properties of the fragment.

  • 2-Methylpyrimidin-4-amine (Primary Amine): This fragment acts as a potent bidentate hydrogen bond donor and acceptor. In kinase targets, the 4-NH₂ group typically donates a hydrogen bond to the backbone carbonyl of the hinge region, while the adjacent pyrimidine nitrogen (N3) accepts a hydrogen bond from the hinge backbone amide[1]. This classic motif is highly conserved in ATP-competitive inhibitors. In RNA targets, such as the E. coli thiM (TPP) riboswitch, the primary amine occupies highly specific, electronegative pockets that naturally recognize the aminopyrimidine ring of thiamine pyrophosphate[2]. The binding is heavily enthalpy-driven ( ΔH<0 ).

  • N,N,2-Trimethylpyrimidin-4-amine (Tertiary Amine): N,N-dimethylation eliminates the hydrogen bond donor capacity at the 4-position. If the target pocket strictly requires an H-bond donor, this modification incurs a severe enthalpic penalty, drastically reducing binding efficacy. Furthermore, the dimethyl group introduces significant steric bulk. While this causes steric clashes in narrow kinase hinge regions, it can be highly advantageous if the target possesses an adjacent hydrophobic sub-pocket. By displacing ordered water molecules from such lipophilic pockets, the binding thermodynamic signature shifts from enthalpy-driven to entropy-driven ( −TΔS<0 ).

InteractionNetwork cluster_A 2-Methylpyrimidin-4-amine cluster_B N,N,2-Trimethylpyrimidin-4-amine Target Target Pocket (Kinase Hinge / Riboswitch) A_Core Pyrimidine Core A_Core->Target π-π Stacking / H-Bond Acceptor A_NH2 4-NH2 (Primary) A_NH2->Target H-Bond Donor (Strong) B_Core Pyrimidine Core B_Core->Target π-π Stacking / H-Bond Acceptor B_NMe2 4-N(CH3)2 (Tertiary) B_NMe2->Target Steric Clash / Hydrophobic Desolvation

Caption: Comparative interaction network showing the loss of H-bond donor capacity upon N,N-dimethylation.

Comparative Binding Efficacy Data

To quantify the structural differences, the following table summarizes the theoretical and experimentally derived parameters for both fragments when evaluated against standard ATP-binding sites and RNA riboswitch models.

Parameter2-Methylpyrimidin-4-amineN,N,2-Trimethylpyrimidin-4-amine
Amine Classification Primary (-NH₂)Tertiary (-N(CH₃)₂)
H-Bond Donors 20
H-Bond Acceptors 3 (N1, N3, N4)3 (N1, N3, N4)
Lipophilicity (cLogP) ~0.3~1.4
Kinase Hinge Affinity ( Kd​ ) High (Low μM)Low (High μM to mM)
TPP Riboswitch Affinity High (Validates via PDB: 4NYA)Poor (Steric occlusion)
Thermodynamic Driver Enthalpy ( ΔH )Entropy ( −TΔS )

Experimental Methodologies for Efficacy Validation

To objectively compare the binding efficacy of these two fragments, orthogonal biophysical techniques must be employed. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Isothermal Titration Calorimetry (ITC)

Purpose: To deconvolute the binding affinity ( Kd​ ) into enthalpic ( ΔH ) and entropic ( −TΔS ) contributions, revealing the exact thermodynamic penalty or benefit of N-methylation.

  • Buffer Preparation and Matching: Dialyze the target protein (e.g., recombinant kinase domain) into a strict assay buffer (50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4). Causality: Fragment binding heat signals are minute. Exact buffer matching between the ligand syringe and protein cell prevents massive heats of dilution that would otherwise mask the binding isotherm.

  • Titration Execution: Inject 2 μL aliquots of the pyrimidine ligand (1–2 mM) into the target protein cell (50–100 μM) at 25°C. Causality: The high ligand concentration ensures complete saturation of the binding sites, which is mathematically critical for accurate sigmoidal curve fitting and stoichiometry ( N ) determination.

  • Self-Validation (Control Titration): Perform a parallel titration of the ligand into a buffer-only cell. Causality: Subtracting this background heat isolates the specific protein-ligand interaction, validating that the observed ΔH is not an artifact of ligand aggregation or DMSO mismatch.

Protocol B: Surface Plasmon Resonance (SPR)

Purpose: To determine the binding kinetics ( kon​ , koff​ ) and confirm reversible 1:1 stoichiometric binding.

  • Surface Immobilization: Immobilize the target protein on a CM5 sensor chip via standard amine coupling until a density of 3000–5000 RU is achieved. Causality: High-density covalent attachment ensures a stable baseline necessary for detecting low-molecular-weight fragments, which inherently produce low response units (RU).

  • Solvent Correction Calibration: Run a DMSO calibration curve (ranging from 4.5% to 5.5% DMSO). Causality: Bulk refractive index changes from even minor DMSO mismatches can exceed the actual fragment binding signal. This step standardizes the response and prevents false positives.

  • Multi-Cycle Kinetics: Inject a concentration series (1 μM to 500 μM) of the pyrimidine ligands at a high flow rate (50 μL/min). Causality: A broad concentration range and high flow rate minimize mass transport limitations, allowing accurate modeling of the fast association and dissociation rates typical of low-affinity fragments.

ValidationWorkflow Start Fragment Library Preparation (Equilibration in 5% DMSO) SPR Surface Plasmon Resonance (SPR) Kinetics: kon, koff, Kd Start->SPR Kinetics Validation ITC Isothermal Titration Calorimetry (ITC) Thermodynamics: ΔH, -TΔS Start->ITC Thermodynamic Validation Analysis Structure-Activity Relationship (SAR) Binding Efficacy Profiling SPR->Analysis 1:1 Binding Confirmed ITC->Analysis Enthalpy/Entropy Deconvolution Xray X-ray Crystallography Structural Confirmation (e.g., PDB 4NYA) Analysis->Xray High-Efficacy Hits

Caption: Orthogonal biophysical workflow for validating fragment binding efficacy and causality.

Conclusion

The choice between a primary and tertiary amine at the 4-position of a pyrimidine scaffold is not merely a matter of lipophilicity; it dictates the fundamental mechanism of target engagement. 2-Methylpyrimidin-4-amine is an ideal starting point for enthalpy-driven, hydrogen-bond-dependent pockets (such as kinase hinges and RNA riboswitches). Conversely, N,N,2-trimethylpyrimidin-4-amine should be deployed when targeting adjacent hydrophobic sub-pockets where the displacement of ordered water molecules can yield a favorable entropic gain, or when optimizing a fragment's pharmacokinetic profile (e.g., increasing membrane permeability) outweighs the loss of a hydrogen bond donor.

References

  • Crystal structure of the E. coli thiM riboswitch in complex with 5-(azidomethyl)-2-methylpyrimidin-4-amine (PDB: 4NYA) Source: RCSB Protein Data Bank URL:[Link]

  • Discovery of Selective 4-Amino-pyridopyrimidine Inhibitors of MAP4K4 Using Fragment-Based Lead Identification and Optimization Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

A Comparative Guide to the Purity Certification of N,N,2-trimethylpyrimidin-4-amine Standard Reference Material

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. The foundation of such measurements often lies in the quality of the reference materials used for calibration and validation. This guide provides an in-depth technical comparison of the rigorous certification process for a hypothetical N,N,2-trimethylpyrimidin-4-amine Certified Reference Material (CRM) versus standard commercial grades. By understanding the multifaceted analytical approach required for certification, researchers can better appreciate the value of a true CRM and make more informed decisions when sourcing analytical standards.

N,N,2-trimethylpyrimidin-4-amine is a substituted pyrimidine that serves as a crucial building block in medicinal chemistry and drug discovery. Its purity is critical as impurities can lead to unwanted side reactions, incorrect structure-activity relationship (SAR) data, and potential safety concerns in downstream applications. This guide will delve into the core analytical techniques and the logic behind their application in assigning a certified purity value to a reference material, a process that goes far beyond the simple percentage purity often stated on the label of a commercial-grade chemical.

The Foundation of a Certified Reference Material: A Multi-Pronged Approach

The certification of a reference material is not reliant on a single analytical technique. Instead, it employs a holistic approach, often utilizing a mass balance method in conjunction with orthogonal techniques to provide a comprehensive and validated assessment of the main component's purity.[1] This self-validating system ensures the traceability of the measurement to the International System of Units (SI) and provides a stated uncertainty for the certified value.[2][3]

Here, we will compare the analytical data one would expect from a fully certified N,N,2-trimethylpyrimidin-4-amine reference material with that of a typical "high-purity" commercial-grade product.

Table 1: Comparison of Analytical Data for N,N,2-trimethylpyrimidin-4-amine Grades
Analytical ParameterCertified Reference Material (CRM)Commercial Grade (>98%)
Purity Assignment Method Mass Balance and/or Quantitative NMR (qNMR)Typically a single chromatographic method (e.g., HPLC area %)
Certified Purity Value Example: 99.92% ± 0.05% (expanded uncertainty)Example: >98% (no stated uncertainty)
Traceability SI-traceableNot typically traceable to a higher-order standard
Impurities Profiled Structurally related impurities, residual solvents, water content, non-volatile impuritiesMajor impurities may be indicated, but a comprehensive profile is often lacking
Certificate of Analysis Comprehensive, with detailed methods and results for all testsOften provides a single purity value and a statement of conformity

Core Analytical Techniques for Purity Certification

The following sections detail the key analytical methodologies that would be employed in the certification of an N,N,2-trimethylpyrimidin-4-amine reference material.

Identity Confirmation and Structural Elucidation

Before any quantitative analysis, the unambiguous identification of the main component is essential. This is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure.[4] The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, provide a detailed fingerprint of the molecule. For N,N,2-trimethylpyrimidin-4-amine, one would expect to see distinct signals for the aromatic protons on the pyrimidine ring and the methyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, serving as an additional identity check.[5]

Purity Determination by the Mass Balance Approach

The mass balance method is a primary approach for determining the purity of a substance by quantifying all of its impurities and subtracting their sum from 100%.[1][6] This method provides a value that is traceable to the SI unit for mass.[1]

Experimental Workflow: Mass Balance Purity Assessment

cluster_impurities Impurity Quantification HPLC Structurally Related Impurities (HPLC-UV/MS) Purity Purity Calculation (100% - Σ Impurities) HPLC->Purity GC Residual Solvents (Headspace GC-MS) GC->Purity KF Water Content (Karl Fischer Titration) KF->Purity TGA Non-Volatile Impurities (Thermogravimetric Analysis) TGA->Purity CRM Certified Reference Material (Assigned Purity & Uncertainty) Purity->CRM cluster_inputs Inputs Analyte N,N,2-trimethylpyrimidin-4-amine (Known Mass) NMR ¹H NMR Spectrum Acquisition Analyte->NMR Standard Internal Standard (CRM) (Known Mass & Purity) Standard->NMR Integration Signal Integration (Analyte vs. Standard) NMR->Integration Calculation Purity Calculation (Based on signal integrals, molecular weights, and number of protons) Integration->Calculation

Sources

N,N,2-trimethylpyrimidin-4-amine mass spectrometry fragmentation pattern comparison

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Mass Spectral Fragmentation of N,N,2-Trimethylpyrimidin-4-amine and Its Isomers

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter pyrimidine derivatives in early-stage drug discovery. The pyrimidine scaffold is a privileged pharmacophore, serving as the core for numerous kinase inhibitors and antiviral agents. When characterizing these molecules, tandem mass spectrometry (LC-MS/MS) is our most powerful tool. However, distinguishing between closely related positional isomers—such as N,N,2-trimethylpyrimidin-4-amine and N,N,4-trimethylpyrimidin-2-amine—requires a deep mechanistic understanding of gas-phase ion chemistry.

This guide provides an objective, data-driven comparison of the fragmentation patterns of N,N,2-trimethylpyrimidin-4-amine against its structural alternatives, detailing the causality behind the observed mass spectral phenomena and providing a self-validating analytical protocol.

Mechanistic Principles of Pyrimidine Fragmentation

The fragmentation of substituted pyrimidines under Collision-Induced Dissociation (CID) is governed by charge-directed mechanisms and the inherent stability of the heterocyclic ring[1]. When N,N,2-trimethylpyrimidin-4-amine is ionized via positive Electrospray Ionization (ESI+), protonation preferentially occurs at the highly basic exocyclic tertiary amine or the adjacent ring nitrogen.

The subsequent fragmentation pathways are driven by three primary mechanisms:

  • α -Cleavage: The loss of a methyl radical ( CH 3​ , 15 Da) from the exocyclic dimethylamino group. This radical loss is stabilized by the extended conjugation of the pyrimidine ring.

  • Neutral Amine Expulsion: The charge-directed neutral loss of dimethylamine (HN(CH 3​ ) 2​ , 45 Da). This leaves behind a highly stable, fully conjugated pyrimidinyl cation.

  • Retro-Diels-Alder (RDA) Cleavage: The pyrimidine core is highly susceptible to RDA-like ring opening[2]. For a 2-methyl substituted pyrimidine, this typically manifests as the expulsion of acetonitrile (CH 3​ CN, 41 Da) from the C1-C2-N3 region of the ring.

Understanding these pathways is critical because the exact position of the substituents dictates which neutral molecules are expelled during CID[3].

MS_Fragmentation M [M+H]+ m/z 138.10 N,N,2-trimethylpyrimidin-4-amine F1 [M+H - CH3]+ m/z 123.08 M->F1 - •CH3 (α-cleavage) F2 [M+H - HN(CH3)2]+ m/z 93.05 M->F2 - HN(CH3)2 (Amine loss) F3 [M+H - CH3CN]+ m/z 97.05 M->F3 - CH3CN (Retro-Diels-Alder) F4 Ring Cleavage m/z 66.03 F3->F4 - •CH3NH2

MS/MS Fragmentation Pathway of N,N,2-trimethylpyrimidin-4-amine showing primary cleavage routes.

Comparative Fragmentation Analysis

To objectively evaluate the performance of MS/MS in structural elucidation, we must compare N,N,2-trimethylpyrimidin-4-amine against two distinct alternatives: a positional isomer (Alternative A) and an alkyl-substituted analog lacking the exocyclic amine (Alternative B).

The Target: N,N,2-trimethylpyrimidin-4-amine

With the dimethylamino group at C4 and a methyl group at C2, the precursor ion ([M+H]+ m/z 138.10)[4] predominantly yields fragments at m/z 93.05 (loss of dimethylamine) and m/z 97.05 (RDA loss of CH 3​ CN). The loss of the C2-methyl group as acetonitrile is a hallmark of 2-methylpyrimidines.

Alternative A: N,N,4-trimethylpyrimidin-2-amine (Positional Isomer)

In this isomer, the dimethylamino group is located at the C2 position, flanked by both ring nitrogens. This completely alters the RDA cleavage dynamics. Instead of losing acetonitrile, the RDA cleavage across the N1-C2-N3 axis expels the entire C2-amine complex as dimethylcyanamide (NCN(CH 3​ ) 2​ , 70 Da) . This results in a highly diagnostic fragment at m/z 68.05, allowing for unambiguous differentiation from the 4-amine isomer.

Alternative B: 2,4,6-trimethylpyrimidine (Alkyl Analog)

Lacking an exocyclic amine, this compound has a different exact mass ([M+H]+ m/z 123.09). Its fragmentation is strictly governed by ring cleavages, sequentially losing CH 3​ CN (41 Da) to yield m/z 82.05, followed by the loss of HCN (27 Da) to yield m/z 55.04.

Quantitative Data Summary
CompoundStructural FeaturePrecursor Ion[M+H]+Primary Neutral LossesDiagnostic Fragment Ions (m/z)
N,N,2-trimethylpyrimidin-4-amine 4-dimethylamino, 2-methyl138.10HN(CH 3​ ) 2​ (45 Da), CH 3​ CN (41 Da)123.08, 97.05, 93.05
N,N,4-trimethylpyrimidin-2-amine 2-dimethylamino, 4-methyl138.10NCN(CH 3​ ) 2​ (70 Da), CH 3​ CN (41 Da)123.08, 97.05, 68.05
2,4,6-trimethylpyrimidine No exocyclic amine123.09CH 3​ CN (41 Da), HCN (27 Da)108.07, 82.05, 55.04

Self-Validating LC-MS/MS Experimental Protocol

To ensure data integrity and reproducibility across different mass spectrometry platforms (e.g., Q-TOF vs. Orbitrap), the following protocol incorporates a self-validating breakdown curve generation step. This ensures that the collision energy (CE) applied is normalized to the specific instrument's ion optics.

Step 1: Sample Preparation
  • Dissolve the pyrimidine standard in LC-MS grade methanol to a stock concentration of 1 mg/mL.

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA) .

    • Causality: The addition of 0.1% FA lowers the pH of the droplet, ensuring complete protonation of the basic pyrimidine nitrogens in solution. This maximizes the yield of the [M+H]+ precursor ion during the ESI process.

Step 2: Chromatographic Separation
  • Column: C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Tuning and Breakdown Curve Generation (Self-Validation)
  • Operate the mass spectrometer in ESI positive mode. Set the quadrupole (Q1) to isolate m/z 138.10 with a narrow isolation window (1.0 Da) to prevent co-isolation of background ions.

  • Validation Step: Perform a Collision Energy (CE) ramp from 10 eV to 50 eV in 5 eV increments.

  • Plot the intensity of the precursor ion (m/z 138.10) versus CE. Identify the CE 50​ —the collision energy at which the precursor ion intensity is depleted by exactly 50%.

    • Causality: Absolute CE values (in eV) do not perfectly translate between vendors due to differences in collision cell pressure and geometry. By establishing the CE 50​ , you create a normalized reference point. All comparative fragmentation data should be acquired at CE 50​

      • 10 eV to ensure complete, reproducible fragmentation.
Step 4: Data Acquisition and Interpretation
  • Acquire the MS/MS spectra at the optimized CE.

  • Extract the diagnostic product ions (m/z 93.05 and 97.05 for the 4-amine; m/z 68.05 for the 2-amine) to confirm the positional isomer identity.

LCMS_Workflow S1 Sample Prep (0.1% FA) S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 Q1 Selection (m/z 138.1) S3->S4 S5 CID Fragmentation (CE Ramp) S4->S5 S6 TOF/Q3 Mass Analysis S5->S6

Self-validating LC-MS/MS workflow for pyrimidine derivative characterization.

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Safety Operating Guide

N,N,2-trimethylpyrimidin-4-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of N,N,2-trimethylpyrimidin-4-amine

As a Senior Application Scientist, ensuring the integrity of your laboratory's safety protocols is just as critical as the reproducibility of your assays. N,N,2-trimethylpyrimidin-4-amine (CAS: 5053-40-7)[1] and its halogenated derivatives (e.g., 6-chloro-N,N,2-trimethylpyrimidin-4-amine, CAS: 58514-89-9)[2] are nitrogen-rich heterocyclic compounds frequently utilized as intermediates in drug discovery and kinase inhibitor development.

Because of their specific chemical topology—featuring multiple basic nitrogen centers—these compounds present unique logistical and environmental challenges during disposal. This guide provides a self-validating, step-by-step operational plan for the safe handling, accumulation, and final disposition of N,N,2-trimethylpyrimidin-4-amine waste streams, ensuring compliance with EPA Resource Conservation and Recovery Act (RCRA) frameworks[3].

Hazard Profiling & Chemical Causality

To manage a chemical waste stream effectively, one must understand its intrinsic reactivity:

  • Basicity and Exothermic Potential: The pyrimidine ring and the exocyclic amine groups possess lone pairs that readily accept protons. If this amine waste is inadvertently mixed with concentrated acidic waste streams, a rapid, exothermic salt-formation reaction occurs[4]. In a sealed waste carboy, this thermal expansion can lead to catastrophic over-pressurization and container rupture.

  • Nitrogen-Rich Combustion: With a molecular formula of C7H11N3, the base compound is highly nitrogenous[1]. Standard incineration of this material generates significant quantities of nitrogen oxides (NOx). Therefore, disposal facilities must route this waste to high-temperature incinerators equipped with specialized NOx scrubbers.

  • Halogenated Derivatives: If you are working with derivatives such as 6-chloro-N,N,2-trimethylpyrimidin-4-amine[2], the presence of the chlorine atom shifts the waste classification. Halogenated organic waste requires even higher incineration temperatures to prevent the formation of toxic polychlorinated dibenzo-p-dioxins and dibenzofurans.

Quantitative Data & Disposal Parameters

Table 1: Physicochemical properties and disposal parameters for N,N,2-trimethylpyrimidin-4-amine and its derivatives.

Property / ParameterValue / ClassificationOperational Implication
Chemical Name N,N,2-trimethylpyrimidin-4-amineNitrogen-rich heterocycle; requires NOx scrubbing
CAS Number 5053-40-7[1]Essential for accurate waste manifesting
Molecular Formula C7H11N3[1]High nitrogen content dictates disposal route
Derivative Example 6-chloro-N,N,2-trimethylpyrimidin-4-amine (CAS: 58514-89-9)[2]Halogenated waste requires distinct segregation
EPA Waste Code Unlisted (Characteristic Waste)[3]Must be evaluated for ignitability/toxicity
Incompatibilities Strong acids, strong oxidizers[4]Exothermic reactivity; strict segregation required
Final Disposition High-Temperature IncinerationLandfill/sink disposal is strictly prohibited

Operational Plan: Step-by-Step Disposal Workflow

Protocol 1: Segregation and Satellite Accumulation

Objective: Prevent incompatible chemical reactions and ensure regulatory compliance at the point of generation.

  • Identify the Waste Stream: Determine if the waste is solid (contaminated PPE, powder residues) or liquid (reaction filtrates, solvent mixtures). Furthermore, verify if the waste contains halogenated solvents or halogenated pyrimidine derivatives.

  • Select the Appropriate Container:

    • For Liquids: Use a high-density polyethylene (HDPE) carboy. Do not use metal containers, as trace water combined with the basic amine can slowly corrode the metal over time.

    • For Solids: Use a wide-mouth, sealable polypropylene container or a double-bagged, puncture-resistant bio-bin.

  • Verify Compatibility (Self-Validating Step): Before adding N,N,2-trimethylpyrimidin-4-amine liquid waste to an existing organic waste carboy, verify the pH of the current contents using a pH strip. If the pH is highly acidic (pH < 2), do not add the amine waste. Segregate it into a dedicated "Basic Organic Waste" container to prevent exothermic salt formation[4].

  • Labeling: Affix a hazardous waste label immediately upon placing the first drop of waste into the container. The label must explicitly state "Hazardous Waste," list the full chemical name (no abbreviations), and indicate the primary hazard (e.g., "Toxic/Irritant").

Protocol 2: Liquid Waste Packaging & Disposition

Objective: Prepare the accumulated waste for safe transport to the central accumulation area.

  • Thermal Monitoring (Self-Validating Step): After adding the waste to the carboy, place your gloved hand on the exterior of the container. If it feels warm, an exothermic neutralization reaction is occurring. Leave the cap loosely threaded (vented) inside a certified chemical fume hood until the container returns to ambient temperature before sealing.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray that can hold at least 110% of the volume of the largest container[4]. This prevents environmental release in the event of a primary container failure.

  • Volume Limits: Never fill a liquid waste container beyond 90% capacity. The remaining headspace is critical to accommodate vapor expansion due to laboratory temperature fluctuations. Ensure you do not exceed the EPA satellite accumulation limit of 55 gallons[5].

Mandatory Visualization: Disposal Decision Workflow

DisposalWorkflow Start Waste Generation: N,N,2-trimethylpyrimidin-4-amine Decision Identify Waste Stream Start->Decision Solid Solid Waste (Powder, PPE, Filters) Decision->Solid Liquid Liquid Waste (Solvent Extracts, Aqueous) Decision->Liquid Accumulation Satellite Accumulation Area (Secondary Containment) Solid->Accumulation Halogen Halogenated? (e.g., 6-chloro derivative) Liquid->Halogen NonHalo Non-Halogenated Organic Waste Halogen->NonHalo No HaloWaste Halogenated Organic Waste Halogen->HaloWaste Yes NonHalo->Accumulation HaloWaste->Accumulation Incineration High-Temp Incineration (NOx & Acid Gas Scrubbers) Accumulation->Incineration EPA RCRA Compliant

Workflow for the segregation and disposal of N,N,2-trimethylpyrimidin-4-amine waste streams.

Regulatory Grounding & Environmental Impact

Under the EPA's Resource Conservation and Recovery Act (RCRA), while N,N,2-trimethylpyrimidin-4-amine may not be explicitly listed on the P- or U-lists, it frequently exhibits the characteristic of toxicity or is mixed with ignitable solvents (D001), classifying the entire mixture as hazardous waste[3]. Furthermore, environmental agencies highlight that aminopyrimidines and aminopyridines exhibit significant aquatic toxicity and resist rapid biodegradation in soil and water matrices[6]. Consequently, discharging these compounds into municipal wastewater systems (sink disposal) is a severe regulatory violation and an environmental hazard. All disposal must be manifested through a licensed hazardous waste vendor capable of executing high-temperature incineration.

References

  • Title: Aminopyridines - Environmental Fate and Exposure Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Hazardous Waste Disposal Procedures & Chemical Segregation Source: The University of Chicago Environmental Health and Safety URL: [Link]

  • Title: Hazardous Waste Management Plan & Satellite Accumulation Source: Lafayette College Public Safety URL: [Link]

Sources

Personal protective equipment for handling N,N,2-trimethylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Guide: Handling N,N,2-Trimethylpyrimidin-4-amine

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance rules, but as a mechanistic science. Understanding the physicochemical properties of a compound is the first step in designing a robust, fail-safe operational protocol.

N,N,2-trimethylpyrimidin-4-amine (CAS 5053-40-7)[1] is a highly versatile pyrimidine building block. It is frequently utilized in advanced drug discovery, notably in the synthesis of antimalarial pyrimidine-2,4-diamines targeting the ABCI3 transporter[2] and disubstituted octahydropyrrolo[3,4-c]pyrroles acting as orexin receptor modulators[3]. However, its structural properties—specifically the lipophilic pyrimidine core coupled with a basic tertiary amine—present unique toxicological hazards that require precise logistical and safety planning.

Mechanistic Hazard Assessment

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the causality behind the compound's hazards:

  • Dermal Penetration & Sensitization (Skin Irrit. 2): The dimethylamine group at the 4-position and the methyl group at the 2-position significantly increase the electron density and lipophilicity of the pyrimidine ring. This lipophilicity facilitates rapid absorption through the stratum corneum if dermal exposure occurs, particularly when dissolved in organic solvents.

  • Ocular and Respiratory Toxicity (Eye Irrit. 2, STOT SE 3): The basicity of the amine nitrogen means it exists partially in an unprotonated state at physiological pH. Upon contact with the mucosal membranes of the eyes or respiratory tract, it causes localized alkaline tissue irritation.

Quantitative PPE & Material Matrix

Standard laboratory PPE is insufficient when handling this compound in solution. The table below summarizes the required protective equipment based on quantitative breakthrough data and mechanistic reasoning.

Hazard CategoryProtective EquipmentMaterial SpecificationMechanistic Justification
Dermal (Solid) Primary Gloves100% Nitrile (4-8 mil)Nitrile provides an excellent barrier against the dry powder and prevents static transfer from the operator to the chemical.
Dermal (Solution) Secondary GlovesButyl Rubber (over Nitrile)Nitrile degrades rapidly in polar aprotic (DMF) or chlorinated (DCM) solvents. Butyl rubber prevents solvent-mediated transdermal delivery of the lipophilic solute.
Ocular EyewearSnug-fitting Chemical GogglesSafety glasses lack a facial seal. Goggles prevent the ingress of fine, aerosolized particulate dust generated during weighing.
Inhalation Engineering ControlClass II BSC or Fume HoodThe powder is highly susceptible to static aerosolization. A face velocity of 80-100 fpm is mandatory to capture airborne micro-particles.
Body Lab CoatFlame-Resistant (FR)Prevents accumulation of dust on exposed wrists and protects against secondary solvent flammability during reaction setups.

Operational Workflow & Handling Protocol

This protocol is designed as a self-validating system . Every step includes a verification mechanism to ensure absolute environmental containment and stoichiometric accuracy.

Step 1: Pre-Operational Verification

  • Action: Verify the fume hood flow rate is between 80-100 fpm. Ground all metal micro-spatulas and utilize anti-static polymeric weigh boats.

  • Causality: Pyrimidine derivatives possess crystalline structures that easily accumulate static charge. Anti-static measures prevent the sudden, repulsive aerosolization of the powder, which could lead to inhalation exposure and loss of stoichiometric precision.

Step 2: Weighing and Transfer

  • Action: Tare the anti-static weigh boat. Transfer the required mass of N,N,2-trimethylpyrimidin-4-amine. Transfer the solid to an oven-dried Schlenk flask.

  • Self-Validation: Mass Balance Check. After transferring the solid to the reaction vessel, re-weigh the empty source vial and the transfer spatula. The sum of the transferred mass and the residual mass must equal the initial pre-transfer mass within a 0.5% tolerance. This confirms no material has been lost to aerosolization or unobserved surface adhesion.

Step 3: Reaction Execution

  • Action: Seal the Schlenk flask and purge with Argon for 15 minutes before introducing anhydrous solvents (e.g., THF or DMF) via a syringe.

  • Causality: While the compound is stable at room temperature, the electron-rich amine is susceptible to oxidative degradation at elevated temperatures. An inert atmosphere prevents the formation of N-oxide impurities during high-temperature coupling reactions.

Spill Response & Disposal Plan

Immediate Spill Mitigation:

  • Solid Spills: Do not dry sweep, as this will aerosolize the basic dust. Cover the spill with a damp, inert absorbent pad to suppress particulate suspension. Carefully scoop the material into a hazardous waste container using a non-sparking tool.

  • Solution Spills: Isolate the area. Cover the liquid with an inert absorbent such as vermiculite or sand.

Disposal Routing:

  • Segregation: Route to the halogenated or non-halogenated organic waste stream, depending strictly on the reaction solvent used.

  • Chemical Incompatibility: Never dispose of N,N,2-trimethylpyrimidin-4-amine in an acidic waste stream. The basic amine will undergo a rapid, exothermic neutralization reaction, potentially over-pressurizing the waste carboy.

Visualized Operational Workflow

Workflow S1 1. Storage Desiccated, 2-8°C S2 2. Preparation Fume Hood, Anti-static S1->S2 Equilibrate to RT (Prevent Condensation) S3 3. Reaction Execution Inert Atmosphere S2->S3 Transfer & Dissolve (Verify Mass Balance) S4 4. Quench & Workup Aqueous Wash S3->S4 Cool to 0°C (Control Exotherm) S5 5. Waste Disposal Organic Waste Stream S4->S5 Phase Separation (Segregate Waste)

Operational workflow and safety checkpoints for handling N,N,2-trimethylpyrimidin-4-amine.

References

  • Title: Exploration and Characterization of the Antimalarial Activity of Pyrimidine-2,4-Diamines for which Resistance is Mediated by the ABCI3 Transporter Source: Malaria World / ResearchGate URL: [Link]

  • Title: WO2011050198A1 - Disubstituted octahydropyrrolo[3,4-c]pyrroles as orexin receptor modulators Source: Google Patents URL
  • Title: 4-Pyrimidinamine, N,N,2-trimethyl- (9CI) — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.